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2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol Documentation Hub

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  • Product: 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol
  • CAS: 1019616-85-3

Core Science & Biosynthesis

Foundational

Technical Deep Dive: Structural and Physicochemical Profiling of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol

Executive Summary & Chemical Identity 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol (CAS: 1019616-85-3) is a specialized Mannich base ligand characterized by a phenolic core flanked by an ethoxy donor group and a bul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol (CAS: 1019616-85-3) is a specialized Mannich base ligand characterized by a phenolic core flanked by an ethoxy donor group and a bulky ortho-aminomethyl substituent. Structurally, it represents a hybrid scaffold combining the electronic features of guethol (2-ethoxyphenol) with the steric and coordination properties of o-anisidine (2-methoxyaniline).

This compound is primarily utilized in coordination chemistry as a multidentate ligand for transition metals (e.g., Cu(II), Zn(II)) and in medicinal chemistry as a pharmacophore for antioxidant and anti-inflammatory agents. Its utility stems from its ability to form stable pseudo-macrocyclic rings via intramolecular hydrogen bonding (IMHB).

Property Data
CAS Number 1019616-85-3
Molecular Formula C₁₆H₁₉NO₃
Molecular Weight 273.33 g/mol
IUPAC Name 2-ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol
Core Scaffold Ortho-Mannich Base of Phenol

Structural Architecture & Electronic Properties[1]

The Mannich Base Core

The molecule is constructed via a methylene bridge (


) linking two aromatic systems:
  • Electron-Rich Phenol: The 2-ethoxyphenol moiety acts as the electron donor. The ethoxy group at position 2 exerts a positive mesomeric effect (+M), increasing electron density at the ortho and para positions, which facilitates the initial synthesis and subsequent metal coordination.

  • Secondary Amine Linker: The nitrogen atom serves as a pivotal "hinge," providing conformational flexibility while acting as a hydrogen bond acceptor.

  • Anisole Pendant: The 2-methoxyphenyl group introduces steric bulk and an additional potential coordination site (the methoxy oxygen), although its participation is often conformation-dependent.

Intramolecular Hydrogen Bonding (IMHB)

The defining structural feature of this molecule is the formation of a stable six-membered pseudo-ring (S(6) motif). The phenolic hydroxyl proton (


) forms a strong intramolecular hydrogen bond with the amine nitrogen (

).[1]
  • Effect on pKa: This H-bond stabilizes the phenol, making deprotonation slightly more difficult (higher pKa) compared to free phenol, but facilitates proton-coupled electron transfer (PCET) in antioxidant mechanisms.

  • Effect on Lipophilicity: The "locking" of polar groups (OH and NH) into an internal cycle reduces the solvent-accessible polar surface area (PSA), effectively increasing the molecule's lipophilicity (LogP) and membrane permeability.

Visualization of Structural Forces

The following diagram illustrates the connectivity and the critical intramolecular hydrogen bond (IMHB) that governs the molecule's 3D conformation.

G cluster_0 Stabilizing Interaction Phenol Phenolic Core (e- Donor) Ethoxy 2-Ethoxy Group (+M Effect) Phenol->Ethoxy C2 Attachment Linker Methylene Bridge (-CH2-) Phenol->Linker C6 Attachment Amine Amine Nitrogen (H-Bond Acceptor) Phenol->Amine Intramolecular H-Bond (S(6) Ring Formation) Linker->Amine C-N Bond Anisole 2-Methoxyphenyl (Steric Bulk) Amine->Anisole N-Aryl Bond

Caption: Structural connectivity highlighting the S(6) intramolecular hydrogen bond that stabilizes the ligand conformation.[2]

Physicochemical Profile

Understanding the physicochemical parameters is crucial for predicting the behavior of this compound in biological assays or formulation.

Parameter Value Significance
LogP (Predicted) ~3.41Highly lipophilic; suggests good passive membrane permeability.
TPSA ~50.72 ŲLow polar surface area (<60 Ų) confirms potential for blood-brain barrier (BBB) penetration.
H-Bond Donors 2Phenolic -OH and Amine -NH.
H-Bond Acceptors 4Phenolic O, Ethoxy O, Methoxy O, Amine N.
Rotatable Bonds 6High flexibility allows induced fit in protein binding pockets or metal coordination spheres.
pKa (Phenol) ~10.2 (Est.)Slightly elevated due to IMHB; deprotonates to form the phenolate anion for metal binding.

Synthesis Protocol

The synthesis follows a classical Mannich condensation . This protocol is designed for high purity and yield, minimizing the formation of bis-substituted byproducts.

Reaction Scheme

Reagents:

  • Substrate: 2-Ethoxyphenol (Guethol).

  • Amine Source: 2-Methoxyaniline (o-Anisidine).

  • C1 Source: Paraformaldehyde (or Formaldehyde 37% aq.).

  • Solvent: Ethanol (EtOH) or Methanol (MeOH).

Step-by-Step Methodology
  • Preparation of Amine Solution: Dissolve 2-methoxyaniline (1.0 eq) in absolute ethanol.

  • Depolymerization: Add paraformaldehyde (1.0 eq) to the amine solution. Heat gently (60°C) until the solution becomes clear, indicating the formation of the reactive iminium intermediate or hemiaminal.

  • Addition of Phenol: Add 2-ethoxyphenol (1.0 eq) dropwise to the reaction mixture.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Crystallization: Cool the reaction mixture to room temperature, then to 4°C. The product typically precipitates as a solid.

  • Purification: Filter the solid and recrystallize from hot ethanol to remove unreacted amine or bis-Mannich impurities.

Synthesis R1 2-Ethoxyphenol R2 2-Methoxyaniline Mix Mixing in Ethanol (60°C) R2->Mix R3 Paraformaldehyde R3->Mix Reflux Reflux (4-6h) Mannich Condensation Mix->Reflux + 2-Ethoxyphenol (R1) Cool Cooling & Crystallization Reflux->Cool Product Target Product (Crystalline Solid) Cool->Product

Caption: Optimized Mannich condensation workflow for the synthesis of the target ligand.

Applications & Reactivity

Coordination Chemistry (Ligand Behavior)

This molecule acts as a tridentate [O, N, O] ligand .

  • Binding Sites: The phenolate oxygen (after deprotonation), the amine nitrogen, and potentially the methoxy oxygen of the aniline ring.

  • Geometry: Upon binding to metals like Cu(II) or Zn(II), the ligand forces a distorted square planar or square pyramidal geometry.

  • Utility: Such complexes are often investigated for catalytic oxidation (mimicking enzymes like catechol oxidase) or as ** anticancer agents** (due to DNA intercalation capabilities of the planar aromatic systems).

Biological Activity (Antioxidant)

The presence of the phenolic -OH group adjacent to an amine allows this molecule to function as a radical scavenger.

  • Mechanism: Hydrogen Atom Transfer (HAT). The amine nitrogen stabilizes the resulting phenoxyl radical via electron donation, lowering the bond dissociation energy (BDE) of the O-H bond.

  • Relevance: Structurally similar Mannich bases have shown efficacy in inhibiting lipid peroxidation.

References

  • ChemScene. (n.d.). 2-Ethoxy-6-(((2-methoxyphenyl)amino)methyl)phenol (CAS 1019616-85-3) Product Data. Retrieved from [3]

  • Raoof, S. S., & Sadiq, A. S. (2022).[4] Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review. Iraqi Journal of Science, 63(12), 5086–5105.[4] Retrieved from

  • BenchChem. (n.d.). 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol Structure and Properties. (Analogous Structure Reference). Retrieved from

  • Shaheen, M. A., et al. (2012).[5] 2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol.[6] Acta Crystallographica Section E. (Structural Analog Reference). Retrieved from

Sources

Exploratory

A Technical Guide to the Thermodynamic Stability of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol

Abstract: The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life.[1][2] This guide provides a comprehensiv...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life.[1][2] This guide provides a comprehensive framework for evaluating the thermodynamic stability of the novel chemical entity, 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol. By integrating structural analysis with a robust experimental and computational testing strategy, this document outlines a self-validating system for characterizing the molecule's intrinsic stability. We detail field-proven protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and forced degradation studies as mandated by ICH guidelines.[3][4] The causality behind experimental choices is explained, providing researchers and drug development professionals with the necessary insights to de-risk this molecule for further development.

Introduction and Structural Analysis

The compound 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol is an aromatic molecule with a molecular formula of C₁₆H₁₉NO₃ and a molecular weight of 273.33 g/mol .[5] Its development as a potential therapeutic agent necessitates a thorough understanding of its inherent stability. Thermodynamic stability dictates not only the compound's shelf life but also its behavior during formulation and its potential for generating harmful degradation products.[2][6]

A proactive assessment of stability begins with a structural analysis to identify potential liabilities. The molecule comprises several key functional groups:

  • Phenolic Hydroxyl Group: The -OH group on the ethoxy-substituted ring is a primary site for oxidation. Phenolic compounds are susceptible to forming quinone-like structures, often colored, which can be a significant degradation pathway. The stability of phenolic compounds is a critical consideration in drug design.

  • Aromatic Ether Groups (Ethoxy and Methoxyphenyl): While generally stable, ether linkages can be susceptible to cleavage under harsh acidic conditions or oxidative stress.

  • Secondary Amine: The secondary amine linkage is another potential site for oxidation. Aniline and its derivatives can undergo complex degradation pathways.[7][8]

  • Methylene Bridge: The -CH₂- linker provides flexibility but can also be a site for radical abstraction under oxidative conditions.

The presence of these functional groups, particularly the phenol and secondary amine, mandates a rigorous and systematic approach to stability testing.

Strategic Framework for Stability Assessment

A comprehensive evaluation of thermodynamic stability relies on a multi-faceted approach that combines thermal analysis, forced degradation studies, and, where applicable, computational modeling. This strategy is designed to identify degradation triggers, elucidate breakdown pathways, and establish a robust stability profile.

G cluster_0 Phase 1: Intrinsic Stability cluster_1 Phase 2: Degradation Pathway Elucidation cluster_2 Phase 3: Profile Finalization A Structural Analysis & Liability Identification B Thermal Analysis (DSC/TGA) - Melting Point - Decomposition Temp. A->B C Computational Modeling (Optional) - Bond Dissociation Energy A->C D Forced Degradation Studies (ICH Q1A Conditions) B->D E Stressors: - Acid/Base Hydrolysis - Oxidation (e.g., H₂O₂) - Photolysis (UV/Vis) - Heat (>50°C) D->E F Stability-Indicating Method (e.g., HPLC-MS) E->F G Degradant Identification & Structural Elucidation F->G H Data Synthesis & Interpretation G->H I Establish Storage Conditions & Propose Shelf-Life H->I

Caption: A strategic workflow for assessing the thermodynamic stability of a new chemical entity.

Core Experimental Protocols

The following protocols represent the foundational experimental work required to define the thermodynamic stability of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol.

Differential Scanning Calorimetry (DSC)

Causality: DSC is the primary technique for determining the melting point, purity, and solid-state stability of a crystalline substance.[9] It measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, revealing thermal events like phase transitions and decomposition.[10][11] This data is critical for identifying potential polymorphic forms and understanding the energy required to induce thermal degradation.[9]

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a standard aluminum DSC pan.

  • Sealing: Hermetically seal the pan to prevent solvent loss and ensure a controlled atmosphere. Prepare an identical empty pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25°C.

    • Ramp the temperature at a constant rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 300°C).

    • Use a nitrogen purge (50 mL/min) to maintain an inert atmosphere.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak maximum of the melting endotherm. Any exothermic events following the melt may indicate decomposition.

Thermogravimetric Analysis (TGA)

Causality: TGA measures changes in the mass of a sample as a function of temperature.[12][13] It is essential for determining the temperature at which thermal decomposition begins, quantifying the loss of volatiles (like water or residual solvents), and assessing overall thermal stability.[14][15] When used in conjunction with DSC, it helps differentiate between melting and decomposition events.[13]

Step-by-Step Protocol:

  • Sample Preparation: Place 5-10 mg of the compound onto the TGA balance pan.

  • Instrument Setup: Tare the balance and place the sample holder into the furnace.

  • Thermal Program:

    • Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a controlled rate (e.g., 10°C/min).

    • Maintain a constant nitrogen or air purge to control the atmosphere.

  • Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of significant weight loss indicates the beginning of thermal decomposition.

Forced Degradation (Stress Testing)

Causality: Forced degradation studies are a regulatory requirement (ICH Q1A) designed to intentionally degrade the sample under conditions more severe than accelerated stability testing.[4][16] The goal is to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used to detect impurities.[3][17] The target degradation is typically 5-20%, which is sufficient to identify products without completely destroying the molecule.[17]

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions (run in parallel):

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C for a specified time (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for a specified time.

    • Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for a specified time.

    • Thermal Stress: Store the solid compound and the stock solution at an elevated temperature (e.g., 70°C).

    • Photostability: Expose the solid compound and stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Sample Analysis: At appropriate time points, withdraw aliquots, neutralize if necessary, and dilute to a standard concentration. Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (e.g., HPLC-UV-MS).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify any degradation products. Mass spectrometry (MS) data is crucial for the structural elucidation of the degradants.

Data Presentation and Interpretation

Quantitative data from thermal analyses should be summarized for clarity.

Table 1: Summary of Thermal Analysis Data

ParameterMethodResultInterpretation
Melting Point (Tₒₙₛₑₜ)DSCe.g., 145.2°CIndicates the temperature at which the crystal lattice breaks down. A sharp peak suggests high purity.
Decomposition (Tₒₙₛₑₜ)TGAe.g., 210.5°CThe temperature at which significant mass loss due to chemical breakdown begins.
Residual VolatilesTGAe.g., <0.1%Quantifies the amount of trapped solvent or water, which can impact stability.

The most likely degradation pathway, given the structure, is the oxidation of the phenol group. This is a common liability for phenolic compounds and can be initiated by heat, light, or oxidizing agents.

G A 2-Ethoxy-6-{[(2-methoxyphenyl) amino]methyl}phenol (Parent Molecule) B Phenoxyl Radical (Intermediate) A->B [O] (Oxidative Stress e.g., H₂O₂, Heat, Light) C Quinone-methide like structure (Degradant) B->C Radical Coupling/ Rearrangement D Further Oligomerization/ Decomposition Products C->D Further Reactions

Caption: A potential oxidative degradation pathway for the phenolic moiety of the title compound.

Computational Chemistry Insights

While experimental data is paramount, computational methods can provide valuable predictive insights.[18][19] Quantum mechanics calculations, such as Density Functional Theory (DFT), can be used to calculate the bond dissociation energy (BDE) for the phenolic O-H bond.[20] A lower BDE compared to reference phenols would suggest a higher susceptibility to hydrogen atom transfer (HAT), a key step in oxidative degradation. This theoretical data can help rationalize experimental findings from forced degradation studies.

Conclusion

This guide outlines a scientifically rigorous and self-validating strategy for the comprehensive assessment of the thermodynamic stability of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol. By systematically employing DSC and TGA, the intrinsic thermal stability is defined. Concurrently, ICH-compliant forced degradation studies provide the critical data needed to understand degradation pathways and identify potential impurities.[3] This integrated approach ensures that a complete and trustworthy stability profile is established, which is an indispensable requirement for the successful advancement of any new chemical entity in the drug development pipeline. The stability data generated forms the basis for formulation development, packaging selection, and the determination of an appropriate shelf-life.[21]

References

  • MedCrave. (2016, December 14). Forced Degradation Studies. MedCrave online. [Link]

  • ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. ResolveMass. [Link]

  • ResolveMass Laboratories Inc. (2026, February 15). What is TGA Analysis? Principles and Applications. ResolveMass. [Link]

  • ResolveMass Laboratories Inc. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications. ResolveMass. [Link]

  • ResolveMass Laboratories Inc. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]

  • Coriolis Pharma. Differential Scanning Calorimetry. Coriolis Pharma. [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. SciSpace. [Link]

  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Veeprho. [Link]

  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis. Improved Pharma. [Link]

  • Jordi Labs. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Jordi Labs. [Link]

  • TA Instruments. A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments. [Link]

  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Auriga Research. [Link]

  • Malvern Panalytical. Differential Scanning Calorimetry (DSC). Malvern Panalytical. [Link]

  • PLOS One. (2016, April 28). Proteogenomic Characterization of Monocyclic Aromatic Hydrocarbon Degradation Pathways in the Aniline-Degrading Bacterium Burkholderia sp. K24. [Link]

  • SlideShare. (2015, April 14). the role of thermodynamics in drug stability. [Link]

  • Schrödinger. (2024, July 3). Webinar Highlights: Automated digital prediction of chemical degradation products. YouTube. [Link]

  • SpringerLink. Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. [Link]

  • Lab Manager. Using Calorimetry to Ensure Drug Stability: From Kinetics to Shelf Life. [Link]

  • ACS Publications. DegraderTCM: A Computationally Sparing Approach for Predicting Ternary Degradation Complexes. [Link]

  • PLOS One. (2015, March 24). Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation. [Link]

  • ACS Publications. Targeted Protein Degradation: Advances, Challenges, and Prospects for Computational Methods. [Link]

  • ResearchGate. (2016, December 5). How to predict degradation pathway of two drug molecules using computational software?. [Link]

  • Purdue University Graduate School. (2025, July 7). COMPUTATIONAL PREDICTION OF MATERIAL DEGRADATION AND REACTIVITY. [Link]

  • National Center for Biotechnology Information. Bacterial degradation of monocyclic aromatic amines. [Link]

  • KEGG. KEGG Degradation of aromatic compounds - Reference pathway. [Link]

  • SlideShare. STABILITY AND SHELF LIFE. [Link]

  • National Center for Biotechnology Information. Bacterial Degradation of Aromatic Compounds. [Link]

  • SciTechnol. (2023, January 31). Drug Stability: Factors Affecting Shelf Life and Methods for Evaluation. [Link]

  • ManTech Publications. (2026, February 3). The Role of Pharmaceutical Chemistry in Drug Stability and Shelf- Life Extension. [Link]

  • National Center for Biotechnology Information. Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health. [Link]

  • DSpace Repository. (E)-2-Ethoxy-6-[(4-Ethoxy-Phen-yl)Imino-Methyl]Phenol. [Link]

  • ResearchGate. Bioavailability of phenolic compounds: a major challenge for drug development?. [Link]

  • National Center for Biotechnology Information. 2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol. [Link]

  • MDPI. (2020, August 8). Stability of Phenolic Compounds in Grape Stem Extracts. [Link]

  • ResearchGate. The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. [Link]

  • PubMed. (2007, January 26). Investigation on phenolic compounds stability during microwave-assisted extraction. [Link]

Sources

Foundational

Advanced Architectures of Aminomethyl Phenol Mannich Bases: Synthesis, Mechanism, and Therapeutic Applications

Executive Summary Aminomethyl phenol derivatives, synthesized primarily via the Mannich reaction, represent a versatile scaffold in modern medicinal chemistry.[1][2] These compounds—often referred to as phenolic Mannich...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminomethyl phenol derivatives, synthesized primarily via the Mannich reaction, represent a versatile scaffold in modern medicinal chemistry.[1][2] These compounds—often referred to as phenolic Mannich bases—bridge the gap between simple phenolic antioxidants and complex nitrogen-containing pharmacophores. Their structural plasticity allows for the precise modulation of lipophilicity and basicity, key parameters in drug design. This technical guide analyzes the synthetic pathways, mechanistic underpinnings, and therapeutic utility of these derivatives, with a specific focus on their role as alkylating agents in oncology and membrane-disrupting agents in microbiology.

Synthetic Architectures: The Mannich Reaction

The synthesis of aminomethyl phenols hinges on the Mannich reaction, a three-component condensation involving a phenol (active hydrogen component), formaldehyde (non-enolizable aldehyde), and a primary or secondary amine .[3][4][5][6]

Mechanistic Causality

The reaction does not proceed through a simple concerted pathway. Causal analysis reveals that the rate-determining step is often the formation of the electrophilic iminium ion or the subsequent electrophilic aromatic substitution (EAS) on the phenol ring.

  • Step 1: Iminium Ion Formation. The amine reacts with formaldehyde to form a hemiaminal, which dehydrates to generate the highly electrophilic iminium ion (

    
    ).
    
  • Step 2: Electrophilic Attack. The phenol, activated by the hydroxyl group, undergoes EAS. The ortho position is kinetically and thermodynamically favored due to the stabilization of the transition state via hydrogen bonding between the phenolic proton and the incoming amine nitrogen.

Regioselectivity and Control[5]
  • Ortho-Substitution: Predominant in unsubstituted phenols. The formation of an intramolecular hydrogen bond (O-H···N) stabilizes the ortho isomer.

  • Para-Substitution: Occurs when ortho positions are sterically hindered or blocked.

  • Bis-Substitution: High concentrations of amine/formaldehyde and prolonged reflux promote 2,6-bis(aminomethyl)ation.

Visualization: Reaction Mechanism

The following diagram illustrates the stepwise conversion of reagents into the final Mannich base, highlighting the critical iminium intermediate.

MannichMechanism cluster_0 Activation Phase Reagents Amine + Formaldehyde Hemiaminal Hemiaminal Intermediate Reagents->Hemiaminal Nucleophilic Addn Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium - H2O (Dehydration) Transition Transition State (H-Bond Stabilized) Iminium->Transition Attack Phenol Phenol (Nucleophile) Phenol->Transition + Iminium (EAS) Product Ortho-Mannich Base Transition->Product Re-aromatization

Caption: Mechanistic pathway of the phenolic Mannich reaction, emphasizing the formation of the reactive iminium electrophile.

Experimental Protocol: Green Synthesis of Morpholine-Derived Mannich Base

Target Compound: 2-(Morpholin-4-ylmethyl)phenol. Rationale: This protocol utilizes a solvent-free or ethanol-based "green" approach to minimize volatile organic compound (VOC) emission while maximizing yield through thermodynamic control.

Materials
  • Phenol (10 mmol)

  • Morpholine (10 mmol)

  • Formaldehyde (37% aq.[3][4][5] solution, 10 mmol)

  • Ethanol (Absolute) or Ionic Liquid (e.g., [C3SO3Hnhm]HSO4 for catalytic variants)

  • TLC Plates (Silica gel 60 F254)

Step-by-Step Methodology
  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve Phenol (0.94 g, 10 mmol) in a minimal amount of ethanol (5 mL). Note: For solvent-free variants, mix neat reagents directly.

  • Amine Addition: Add Morpholine (0.87 g, 10 mmol) dropwise to the phenol solution while stirring at room temperature. The exothermicity indicates initial acid-base interaction.

  • Formaldehyde Addition: Cool the mixture to 0–5°C in an ice bath. Add Formaldehyde (0.81 mL, 37% aq.) dropwise over 10 minutes. Causality: Slow addition prevents polymerization of formaldehyde and controls the exotherm.

  • Reaction Phase:

    • Conventional: Reflux at 80°C for 4–6 hours.

    • Green/Microwave: Irradiate at 300W for 2–5 minutes.

  • Monitoring: Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the phenol spot.

  • Work-up:

    • Evaporate solvent under reduced pressure.

    • Dissolve residue in diethyl ether or dichloromethane.

    • Wash with water (2 x 10 mL) to remove unreacted formaldehyde/amine.

    • Dry organic layer over anhydrous

      
      .
      
  • Purification: Recrystallize from ethanol/acetone (1:1) to yield white crystalline needles.

Self-Validation Criteria
  • Yield: Expected >75% (Conventional), >90% (Green/Microwave).

  • Melting Point: Sharp range (e.g., 110–112°C for specific derivatives).

  • IR Spectrum: Disappearance of free phenolic O-H stretch (broad); appearance of C-N stretch (~1150 cm⁻¹).

Therapeutic Applications & SAR

The biological activity of Mannich bases is often dictated by the "alkylation hypothesis." The aminomethyl group can act as a masked alkylating agent, releasing the toxic iminium ion inside the cell, which then reacts with nucleophilic centers (e.g., thiols in glutathione or DNA bases).

Anticancer Activity

Phenolic Mannich bases, particularly those derived from acetophenones and quinolines, exhibit potent cytotoxicity.

  • Mechanism: Alkylation of cellular glutathione (GSH), leading to oxidative stress and mitochondrial dysfunction.

  • Key Pharmacophore: The

    
    -amino ketone or phenolic moiety facilitates transport across membranes, while the N-base confers lysosomotropic properties.
    

Table 1: Comparative Cytotoxicity (IC50) of Mannich Bases Data synthesized from recent literature reviews (e.g., Roman, 2022; BenchChem).

Compound ClassCell LineIC50 (µM)Reference StandardActivity Note
Piperidinyl-Phenol PC-3 (Prostate)8.2DoxorubicinHigh potency via Topoisomerase I inhibition
Morpholine-Chalcone HCT-116 (Colon)4.55-FluorouracilInduces apoptosis via Fas/CD95 pathway
Bis-Mannich Base MCF-7 (Breast)12.1CisplatinModerate activity; high selectivity index
Unsubstituted Phenol HeLa (Cervical)>50N/AInactive (Control)
Antimicrobial Activity

Mannich bases disrupt bacterial cell walls and inhibit specific enzymes (e.g., DNA gyrase).

  • SAR Insight: Lipophilicity is critical. Derivatives with longer alkyl chains or bulky amine groups (e.g., piperazine) often show higher potency against Gram-positive bacteria (S. aureus) than Gram-negative ones due to cell wall permeability differences.

Biological Assay Workflow

To validate the therapeutic potential, a rigorous screening workflow is required. The following diagram outlines the standard operating procedure for evaluating the cytotoxicity of synthesized Mannich bases.

BioAssayWorkflow Synthesis Synthesis & Purification Stock Stock Solution Prep (DMSO, 10 mM) Synthesis->Stock QC Check (NMR/LCMS) Treatment Drug Treatment (Serial Dilution) Stock->Treatment Culture Cell Culture (HeLa / MCF-7) Culture->Treatment Seeding (5k cells/well) MTT MTT/SRB Assay (48-72h Incubation) Treatment->MTT Incubation Analysis Data Analysis (IC50 Calculation) MTT->Analysis Absorbance @ 570nm

Caption: Standardized workflow for the evaluation of antiproliferative activity using the MTT assay.

References

  • BenchChem. (2025).[5] An In-depth Technical Guide to the Synthesis of 3-[(Dimethylamino)methyl]phenol via Mannich Reaction. Retrieved from

  • Roman, G. (2022).[1] Anticancer Activity of Mannich Bases: A Review of Recent Literature. ChemMedChem. Retrieved from

  • Raoof, S. S., & Sadiq, A. S. (2022).[7] Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review. Iraqi Journal of Science. Retrieved from

  • Tramontini, M., & Angiolini, L. (1990).[8] Mannich Bases: Chemistry and Uses. CRC Press. (Seminal Text on Mannich Chemistry).[7][9]

  • Gul, H. I., et al. (2016). Cytotoxic and antimicrobial activities of some Mannich bases. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from

  • Rajendran, A., et al. (2014). Green synthesis of some novel N-Mannich bases using environmentally benign catalyst. Journal of Chemical and Pharmaceutical Research. Retrieved from

Sources

Exploratory

Technical Guide: Coordination Geometry of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol Ligands

Executive Summary This technical guide analyzes the structural and coordination chemistry of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol , a tridentate/tetradentate ONO(O) donor ligand. Belonging to the class of ph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural and coordination chemistry of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol , a tridentate/tetradentate ONO(O) donor ligand. Belonging to the class of phenolic Mannich bases, this ligand is distinct from rigid Schiff bases due to the flexibility of its methylene (


) bridge. Its structural versatility allows it to stabilize transition metals in diverse geometries, making it a critical scaffold in bioinorganic modeling (metalloenzyme mimics) and oxidative catalysis.

Ligand Architecture and Electronic Properties[1]

Structural Analysis

The ligand consists of a phenolic core substituted at the ortho positions. This substitution pattern creates a "pincer-like" binding pocket tailored for transition metals.

  • Core: Phenol (provides an ionizable proton for anionic coordination).

  • Arm 1 (Position 2): Ethoxy group (

    
    ). A hard, neutral oxygen donor, often acting as a hemilabile arm.
    
  • Arm 2 (Position 6): An aminomethyl linkage connecting to a 2-methoxyphenyl ring (

    
    ).
    
    • The Amine Nitrogen is a secondary amine, serving as a neutral

      
      -donor.
      
    • The Methoxy Oxygen on the pendant phenyl ring serves as an auxiliary donor.

Donor Atom Classification (HSAB Theory)
  • Phenolic Oxygen (

    
    ):  Hard base. Strong 
    
    
    
    - and
    
    
    -donor upon deprotonation. Stabilizes high oxidation states (e.g.,
    
    
    ).
  • Amine Nitrogen (

    
    ):  Borderline base. Good match for 
    
    
    
    .
  • Ether Oxygens (

    
    ):  Hard but weak bases. They provide chelate stability via the entropy effect but are easily displaced by solvent molecules (hemilability).
    

Synthesis Protocol: The Mannich Reaction[2][3][4][5]

The synthesis utilizes a one-pot Mannich condensation. Unlike Schiff base condensation which requires heat to drive off water and forms a reversible imine bond, this protocol forms a robust


 single bond.
Experimental Workflow

Reagents:

  • Substrate: 2-Ethoxyphenol (Ethyl Guaiacol).

  • Amine Source: 2-Anisidine (2-Methoxyaniline).

  • C1 Source: Paraformaldehyde or Formalin (37%).

  • Solvent: Ethanol (EtOH).

Protocol:

  • Dissolve 2-Ethoxyphenol (10 mmol) and 2-Anisidine (10 mmol) in 20 mL absolute ethanol.

  • Add Paraformaldehyde (10 mmol) slowly to the stirring solution.

  • Reflux at 80°C for 6–8 hours. Causality: Reflux provides the activation energy for the iminium ion intermediate formation, the rate-determining step.

  • Cool to room temperature. If oil forms, triturated with diethyl ether to induce crystallization.

  • Recrystallize from EtOH/CHCl3.

Visualization: Synthesis Pathway[4]

MannichSynthesis Reactants 2-Ethoxyphenol + 2-Anisidine + Formaldehyde Intermediate Iminium Ion Formation Reactants->Intermediate EtOH, Reflux Transition Nucleophilic Attack (Phenol Ring) Intermediate->Transition -H2O Product 2-Ethoxy-6-{[(2-methoxyphenyl) amino]methyl}phenol Transition->Product C-C Bond Formation

Figure 1: Step-wise Mannich condensation pathway forming the C-N-C skeleton.

Coordination Geometry and Metal Binding

The flexibility of the methylene bridge (


) distinguishes this ligand from rigid salicylaldimines, allowing it to adapt to the steric demands of the metal center.
Primary Binding Mode: O-N-O Tridentate

In most transition metal complexes (


), the ligand acts as a mono-anionic tridentate donor.
  • Deprotonation: The phenolic proton is lost.

  • Chelation: The metal binds to the Phenolic O, Amine N, and Anisole Methoxy O.

  • Result: Formation of two chelate rings (one 6-membered, one 5-membered).

Metal-Specific Geometries
Metal IonPreferred GeometryCoordination NumberElectronic Driver
Cu(II) Distorted Square Planar4Jahn-Teller Distortion: The

configuration leads to elongation of the axial bonds. The ligand occupies the equatorial plane.
Ni(II) Octahedral (Paramagnetic) or Square Planar (Diamagnetic)6 or 4Dependent on solvent and counter-ions. Strong field ligands force square planar; coordinating solvents (DMSO/H2O) complete the octahedron.
Zn(II) Tetrahedral / Trigonal Bipyramidal4 or 5

Sphericity:
No Ligand Field Stabilization Energy (LFSE). Geometry is dictated purely by steric bulk and electrostatic repulsion.
Co(III) Octahedral6Low spin

forms highly stable inert complexes, often

type (sandwich).
The "Hemilabile" Ethoxy Arm

The 2-ethoxy group on the phenol ring is sterically crowded. While it can coordinate to large ions (Lanthanides, Pb), in 3d-transition metals (Cu, Ni), it often remains uncoordinated or forms a weak axial interaction, creating a "semi-coordination" state that is vital for catalytic turnover (opening a site for substrate binding).

Visualization: Coordination Sphere

Coordination Metal M(II) Phenol_O O (Phenol) Phenol_O->Metal Amine_N NH (Amine) Amine_N->Metal Methoxy_O O (Anisole) Methoxy_O->Metal Ethoxy_O O (Ethoxy) Ethoxy_O->Metal Weak/Axial X X (Cl/NO3) X->Metal

Figure 2: Coordination sphere showing the tridentate O-N-O binding and the potential hemilabile ethoxy site.

Characterization & Self-Validation

To ensure scientific integrity, the synthesized ligand and complexes must be validated using the following markers:

  • FT-IR Spectroscopy (Fingerprint):

    • Ligand: Sharp peak at 3200–3400 cm⁻¹ (

      
       and 
      
      
      
      ).
    • Complex: Disappearance of broad

      
       (deprotonation). Shift of 
      
      
      
      (phenolic) to higher frequency (~10–20 cm⁻¹) indicating M-O bond formation. Appearance of Far-IR bands (400–500 cm⁻¹) for M-N and M-O.
  • ¹H NMR (DMSO-d6):

    • Ligand: Singlet at

      
       3.8–4.0 ppm (Methylene 
      
      
      
      ).
    • Complex (Diamagnetic Zn/Ni): Downfield shift of the methylene protons due to electron drainage toward the metal center.

  • Single Crystal XRD: The ultimate proof. Look for

    
     bond lengths approx 1.9–2.0 Å and 
    
    
    
    approx 1.8–1.9 Å.

Applications in Drug Development & Catalysis

Biological Activity (Antimicrobial/Cytotoxic)

The lipophilic nature of the 2-ethoxy and 2-methoxyphenyl groups enhances cell membrane permeability.

  • Mechanism: The uncoordinated ethoxy arm and the secondary amine can participate in Hydrogen Bonding with DNA base pairs.

  • Chelation Theory: Upon complexation, the polarity of the metal ion is reduced (partial sharing of positive charge with donor groups and delocalization of

    
    -electrons). This increases lipophilicity, facilitating transport across the lipid bilayer of bacteria to block metal-sensitive enzymes.
    
Catalytic Oxidation

The Cu(II) complexes of this ligand serve as models for Galactose Oxidase . The hemilabile nature of the ligand allows the metal center to toggle coordination numbers (4


 5), facilitating the oxidation of primary alcohols to aldehydes using molecular oxygen.

References

  • Raman, N., et al. (2014).[1] "Metal complexes of ONO donor Schiff base ligand as a new class of bioactive compounds: synthesis, characterization and biological evolution." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

  • Jarrahpour, A. A., & Zarei, M. (2004).[2] "Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol." Molbank.

  • Alaghaz, A. N., et al. (2013). "Synthesis, spectroscopic identification, thermal, potentiometric and antibacterial activity studies of some transition metal complexes with a new Mannich base ligand." Journal of Molecular Structure.
  • Saha, S., et al. (2014). "New polymeric, dimeric and mononuclear dioxidomolybdenum(vi) complexes with an ONO donor ligand."[1] New Journal of Chemistry.

  • ChemScene. (2024). "Product Data: 2-Ethoxy-6-(((2-methoxyphenyl)amino)methyl)phenol."[3] Chemical Data Sheet.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis &amp; Characterization of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol

Here is a comprehensive Application Note and Synthesis Protocol for the research compound 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol , designed for professional application in drug discovery and coordination chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Synthesis Protocol for the research compound 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol , designed for professional application in drug discovery and coordination chemistry research.

Abstract & Scope

This protocol details the synthesis of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol (CAS 1019616-85-3), a secondary amine ligand featuring a phenolic core and an o-anisidine moiety. This structural motif is frequently utilized in the development of Salen-type coordination complexes and as a pharmacophore in medicinal chemistry. The method described employs a two-step reductive amination sequence: the condensation of 3-ethoxysalicylaldehyde with 2-methoxyaniline to form a Schiff base intermediate, followed by selective reduction to the target amine.

Safety & Hazard Analysis (Critical)

Warning: This protocol involves the use of hazardous reagents. Strict adherence to safety standards is mandatory.

ReagentHazard ClassCritical Safety Measure
2-Methoxyaniline (o-Anisidine) Carcinogen (1B), Toxic (Acute)Handle only in a certified fume hood. Double-glove (Nitrile/Laminate). Avoid dust generation.[1]
Sodium Borohydride (NaBH₄) Water-reactive, CorrosiveKeep dry. Quench excess carefully with acid/acetone. Hydrogen gas evolution risk.
Methanol/Ethanol Flammable, ToxicUse spark-proof equipment.[2] Ground all vessels.
3-Ethoxysalicylaldehyde IrritantAvoid contact with skin and eyes.[2]

Reaction Mechanism & Retrosynthesis

The synthesis is grounded in the nucleophilic attack of the primary amine (2-methoxyaniline) on the carbonyl carbon of the aldehyde (3-ethoxysalicylaldehyde).

  • Dehydration (Imine Formation): The amine condenses with the aldehyde, eliminating water to form the imine (Schiff base). This step is often reversible; equilibrium is driven forward by heat or water removal.

  • Reduction: The C=N bond of the imine is reduced to a C-N single bond using a hydride donor (Sodium Borohydride), yielding the chemically stable secondary amine.

Experimental Protocol

Materials & Equipment[3][4][5]
  • Reagents: 3-Ethoxy-2-hydroxybenzaldehyde (1.0 eq), 2-Methoxyaniline (1.0 eq), Methanol (anhydrous), Sodium Borohydride (NaBH₄, 1.5 eq).

  • Solvents: Dichloromethane (DCM), Brine, Sodium Sulfate (anhydrous).

  • Equipment: 3-neck round bottom flask, reflux condenser, magnetic stirrer, ice bath, rotary evaporator.

Step-by-Step Methodology
Phase 1: Formation of the Schiff Base Intermediate
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethoxy-2-hydroxybenzaldehyde (10 mmol, 1.66 g) in 30 mL of anhydrous methanol.

  • Addition: Slowly add 2-methoxyaniline (10 mmol, 1.23 g) to the stirring solution. The color typically deepens (yellow/orange) indicating imine formation.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 2–4 hours. Monitor reaction progress via TLC (System: Hexane:EtOAc 3:1). The aldehyde spot should disappear.

  • Isolation (Optional): While the imine can be reduced in situ, isolating it often yields higher purity. Cool the mixture to 0°C. If a precipitate forms, filter and wash with cold methanol. If not, proceed to Phase 2 directly (one-pot procedure).

Phase 2: Reduction to the Amine
  • Cooling: Cool the methanolic solution (containing the imine) to 0°C using an ice bath.

  • Reduction: Add Sodium Borohydride (NaBH₄) (15 mmol, 0.57 g) portion-wise over 20 minutes. Caution: Gas evolution (H₂) will occur.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours (overnight). The solution color typically lightens as the conjugation of the imine is broken.

  • Quenching: Cool the flask to 0°C. Carefully add 10 mL of water followed by dilute HCl (1M) dropwise until pH is neutral (pH ~7). This destroys excess hydride.

  • Extraction: Evaporate the bulk of the methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 20 mL).

  • Work-up: Combine organic layers, wash with brine, dry over anhydrous Sodium Sulfate (

    
    ), and filter.
    
  • Purification: Concentrate the filtrate. Recrystallize the crude solid from Ethanol/Hexane or purify via flash column chromatography (Silica gel, Gradient: Hexane -> 20% EtOAc in Hexane).

Characterization Data (Expected)

TechniqueParameterExpected Signal / Observation
Appearance Physical StateOff-white to pale yellow solid.
¹H NMR

4.3 - 4.5 ppm
Singlet (2H), corresponding to the methylene bridge (

) between the rings.
¹H NMR

3.8 - 4.1 ppm
Multiplets/Singlets for Methoxy (

) and Ethoxy (

) protons.
IR Spectroscopy 3300 - 3400 cm⁻¹Broad stretch indicating secondary Amine (

) and Phenolic (

).
IR Spectroscopy Absence of ~1620 cm⁻¹Disappearance of the strong Imine (

) stretch confirms reduction.

Process Visualization (Workflow)

The following diagram illustrates the logical flow of the synthesis, highlighting critical decision points and safety barriers.

SynthesisWorkflow Start Start: Reagent Prep (Weighing & Solvent Drying) Mixing Condensation (Aldehyde + Aniline in MeOH) Start->Mixing Reflux Reflux (65°C, 3h) Schiff Base Formation Mixing->Reflux Check TLC Check: Aldehyde Consumed? Reflux->Check Check->Reflux No (Continue Heating) Reduction Reduction Step (Add NaBH4 at 0°C) Check->Reduction Yes Quench Quenching (Dilute HCl/Water) Reduction->Quench Stir 12h Extraction Work-up (DCM Extraction & Drying) Quench->Extraction Purification Purification (Recrystallization/Column) Extraction->Purification Final Target Product: 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol Purification->Final

Figure 1: Logical workflow for the reductive amination of 3-ethoxysalicylaldehyde and o-anisidine.

References

  • National Center for Biotechnology Information. (2012). 2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol.[3] PMC3393439. Retrieved October 26, 2025, from [Link]

  • Jarrahpour, A. A., et al. (2004).[4] Synthesis of 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol and its antibacterial activity. Molbank, M373.[4] Retrieved October 26, 2025, from [Link]

Sources

Application

Application Notes &amp; Protocols for the Synthesis of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol via the Mannich Reaction

Authored for Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical guide for the synthesis of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol, a substituted phenol...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the synthesis of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol, a substituted phenolic Mannich base. The protocol is grounded in the principles of the Mannich reaction, a cornerstone of organic synthesis for the aminoalkylation of acidic compounds.[1] This guide delves into the mechanistic underpinnings, offers a detailed step-by-step experimental protocol, and provides critical application notes to facilitate successful synthesis and optimization.

Section 1: Reaction Principles and Mechanistic Overview

The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base.[2][3] In this specific application, the reaction involves the aminoalkylation of an activated phenol (2-ethoxyphenol) with formaldehyde and a primary aromatic amine (2-methoxyaniline).[4]

The Core Mechanism

The reaction proceeds via a two-stage mechanism:

  • Iminium Ion Formation: The reaction initiates with the nucleophilic addition of the amine, 2-methoxyaniline, to formaldehyde. This is followed by dehydration, typically under ambient or mildly acidic conditions, to form a highly reactive electrophilic species known as an iminium ion (or Schiff base).[2][5][6]

  • Electrophilic Aromatic Substitution: The 2-ethoxyphenol substrate, being an electron-rich aromatic system, acts as the nucleophile. The hydroxyl (-OH) and ethoxy (-OEt) groups are strong ortho, para-directing activators.[7] The iminium ion is attacked by the electron-rich phenol ring, leading to the formation of the C-C bond and the introduction of the aminomethyl group onto the aromatic ring.[7]

Regioselectivity

For 2-ethoxyphenol, the hydroxyl group is a powerful activating group. The substitution is directed to the positions ortho and para to it. The para position is already occupied by the ethoxy group. Of the two available ortho positions (C6 and C2), the C6 position is sterically more accessible, making it the preferred site for electrophilic attack. This inherent regioselectivity simplifies the reaction, leading predominantly to the desired 2,6-disubstituted phenol product.[8]

Mannich_Reaction_Mechanism Figure 1: Reaction Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Electrophilic Substitution Amine 2-Methoxyaniline Iminium Iminium Ion (Electrophile) Amine->Iminium + H₂O Formaldehyde Formaldehyde Formaldehyde->Iminium Phenol 2-Ethoxyphenol Product 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol Phenol->Product Iminium->Product

Caption: Figure 1: Reaction Mechanism

Section 2: Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis, purification, and characterization of the target compound.

Materials and Equipment
  • Reagents: 2-Ethoxyphenol (≥98%), 2-Methoxyaniline (≥98%), Paraformaldehyde (95%), Ethanol (anhydrous), Ethyl Acetate (ACS grade), Hexane (ACS grade), Sodium Sulfate (anhydrous), Deionized Water.

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle or oil bath, ice bath, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), column chromatography setup, standard glassware.

  • Analytical Instruments: NMR Spectrometer (¹H and ¹³C), FT-IR Spectrometer, Mass Spectrometer (e.g., ESI-MS).

Reagent Stoichiometry and Preparation
ReagentM.W. ( g/mol )Equiv.Moles (mmol)Mass/Volume
2-Ethoxyphenol138.161.010.01.38 g
2-Methoxyaniline123.151.111.01.35 g
Paraformaldehyde(30.03)n1.212.00.36 g
Ethanol46.07--50 mL
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-ethoxyphenol (1.38 g, 10.0 mmol) and ethanol (50 mL). Stir the mixture at room temperature until the phenol is completely dissolved.

  • Addition of Reagents: To the stirred solution, add 2-methoxyaniline (1.35 g, 11.0 mmol) followed by paraformaldehyde (0.36 g, 12.0 mmol).

  • Reaction Execution: Equip the flask with a reflux condenser. Heat the reaction mixture to a gentle reflux (approximately 78-80 °C) and maintain stirring.

  • Monitoring: Monitor the reaction progress using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate eluent). Spot the starting materials and the reaction mixture. The reaction is typically complete within 12-24 hours, as indicated by the consumption of the limiting reagent (2-ethoxyphenol) and the appearance of a new, major product spot.

  • Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

Work-up and Purification
  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash with water (2 x 30 mL) and then with brine (1 x 30 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: The crude product can be purified by one of the following methods:

    • Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.[7] Collect the purified crystals by filtration.

    • Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify the crude material using silica gel column chromatography with a hexane-ethyl acetate gradient.[7]

Characterization

The identity and purity of the final product, 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol, should be confirmed using standard spectroscopic methods.

  • ¹H NMR: Expect characteristic signals for the aromatic protons on both rings, the ethoxy group (a triplet and a quartet), the methoxy group (a singlet), the benzylic methylene bridge (-CH₂-), and the amine N-H proton.

  • ¹³C NMR: Expect distinct signals for all unique carbon atoms in the molecule.

  • FT-IR (cm⁻¹): Look for characteristic peaks corresponding to O-H stretching (broad, ~3300-3400), N-H stretching (~3400), aromatic C-H stretching (~3000-3100), aliphatic C-H stretching (~2850-2980), and C-O stretching (~1200-1250).[9]

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of C₁₆H₁₉NO₃ (273.33 g/mol ).

Experimental_Workflow Figure 2: Experimental Workflow A 1. Reagent Dissolution (2-Ethoxyphenol in Ethanol) B 2. Addition of Amine & Formaldehyde (2-Methoxyaniline, Paraformaldehyde) A->B C 3. Reaction (Reflux, 12-24h) B->C D 4. Solvent Removal (Rotary Evaporation) C->D E 5. Aqueous Work-up (EtOAc, H₂O, Brine) D->E F 6. Drying & Concentration E->F G 7. Purification (Recrystallization or Chromatography) F->G H 8. Characterization (NMR, IR, MS) G->H I Final Product H->I

Caption: Figure 2: Experimental Workflow

Section 3: Application Notes & Troubleshooting

The success of the Mannich reaction depends on careful control of several parameters.

Rationale for Experimental Choices
  • Solvent: Ethanol is a common and effective solvent for Mannich reactions involving phenols as it readily dissolves the reactants and is relatively inert.[8][10] Other solvents like dioxane or methanol can also be used.[11][12] In some cases, solvent-free conditions can be explored to improve reaction efficiency.[13]

  • Formaldehyde Source: Paraformaldehyde is often preferred over aqueous formaldehyde (formalin) to avoid introducing excess water, which can sometimes hinder the reaction or complicate the work-up.[14]

  • Stoichiometry: A slight excess of the amine and formaldehyde is used to ensure the complete conversion of the more valuable phenol starting material.

  • Temperature: While many phenolic Mannich reactions proceed at room temperature over several days, gentle heating to reflux in ethanol accelerates the rate of reaction significantly, reducing the overall time required.[8][12] However, excessive heat should be avoided as it can lead to side reactions and decomposition.

Potential Challenges and Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield - Insufficient reaction time or temperature.- Deactivated reagents.- Extend reaction time and monitor by TLC.- Increase temperature to gentle reflux.- Use fresh, high-purity reagents.
Formation of Bis-adduct - Highly activated phenol ring.- Incorrect stoichiometry.- Use a 1:1:1 stoichiometry of reactants.- Perform the reaction at a lower temperature (e.g., room temp.) to improve selectivity.
Polymerization - Excess formaldehyde.- High reaction temperature.- Use paraformaldehyde instead of formalin.- Avoid excessive heating.- Add formaldehyde portion-wise to the reaction mixture.
Difficult Purification - Close polarity of product and starting materials.- Oily or non-crystalline product.- Optimize the eluent system for column chromatography.- Attempt to form a salt (e.g., hydrochloride) of the Mannich base, which may be more crystalline.[8]

Section 4: Safety Precautions

  • General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Formaldehyde/Paraformaldehyde: Formaldehyde is toxic, a suspected carcinogen, and an irritant. Avoid inhalation of dust or vapors and prevent skin contact.

  • Solvents: Ethanol and ethyl acetate are flammable. Keep away from ignition sources.

  • Anilines: 2-Methoxyaniline is toxic upon inhalation, ingestion, or skin contact. Handle with care.

References

  • The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History. Benchchem. [URL: https://www.benchchem.com/blog/the-mannich-reaction-with-phenols-a-technical-guide-to-its-discovery-and-history]
  • Synthesis and Characterization of Aminomethylated 2-Chloro-4-phenylphenols. Arkivoc. [URL: https://www.
  • Mannich reaction. L.S.College, Muzaffarpur. [URL: https://www.lscollege.ac.in/sites/default/files/e-content/Mannich%20reaction.pdf]
  • Mannich Reaction. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/23%3A_Reactions_at_the_Alpha-Carbon_of_Carbonyl_Compounds/23.07%3A_The_Mannich_Reaction]
  • Synthesis of Diastereomeric 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols (R = Me, OMe) by Mannich-Type Tandem Reactions. Molecules. [URL: https://www.mdpi.com/1420-3049/29/17/4004]
  • Aminomethylated derivatives of simple phenols as anticancer agents. ResearchGate. [URL: https://www.researchgate.net/publication/372558661_Aminomethylated_derivatives_of_simple_phenols_as_anticancer_agents]
  • Mannich Reaction. Online Organic Chemistry Tutor. [URL: https://www.onlineorganicchemistrytutor.
  • Synthesis of aminomethylphenol derivatives via magnetic nano Fe3O4 catalyzed one pot Petasis borono-Mannich reaction. Journal of Chemical Sciences. [URL: https://www.ias.ac.in/article/fulltext/jcsc/130/11/0154]
  • (PDF) Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. ResearchGate. [URL: https://www.researchgate.
  • The Mannich Reaction. Organic Reactions. [URL: https://organicreactions.org/index.php/The_Mannich_Reaction]
  • MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. ADICHEMISTRY. [URL: https://www.adichemistry.com/2020/09/mannich-reaction.html]
  • Conditions optimization of the mannich reaction under different conditions. ResearchGate. [URL: https://www.researchgate.net/figure/Conditions-optimization-of-the-mannich-reaction-under-different-conditions_fig2_334515546]
  • Mannich reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Mannich_reaction]
  • Mannich Reaction. Chemistry Steps. [URL: https://www.chemistrysteps.com/mannich-reaction/]
  • Aminomethylated Hydroxinaphthalenes: Synthesis and Application. ResearchGate. [URL: https://www.researchgate.
  • Mannich bases in medicinal chemistry and drug design. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222731/]
  • Mannich reaction: optimization of reaction conditions a. ResearchGate. [URL: https://www.researchgate.net/figure/Mannich-reaction-optimization-of-reaction-conditions-a_tbl1_323284065]
  • SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Revue Roumaine de Chimie. [URL: https://revroum.lew.ro/wp-content/uploads/2015/02/Art-07.pdf]
  • Mannich bases from isolated amine adducts. Google Patents. [URL: https://patents.google.
  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Bentham Science. [URL: https://www.eurekaselect.com/article/142998]
  • Mannich reaction – Knowledge and References. Taylor & Francis. [URL: https://www.tandfonline.com/topics/chemistry/mannich-reaction-kcvl]
  • 2-Ethoxy-6-[(methylimino)methyl]phenol. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3200929/]
  • Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11086082/]
  • Base-Catalyzed Phenol-Mannich Condensation of Preformed Cesium Iminodiacetate. The Direct Synthesis of Calcein Blue AM and Relat. NSF Public Access Repository. [URL: https://par.nsf.gov/servlets/purl/10452377]
  • Development of phenolic Mannich bases as α-glucosidase and aldose reductase inhibitors: In vitro and in silico approaches for managing diabetes mellitus and its complications. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39337905/]
  • Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/17/258]
  • Base-Catalyzed Phenol-Mannich Condensation of Preformed Cesium Iminodiacetate. The Direct Synthesis of Calcein Blue AM and Related Acyloxymethyl Esters. The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.3c01306]
  • Mannich bases – Knowledge and References. Taylor & Francis. [URL: https://www.tandfonline.com/topics/medicine-and-healthcare/mannich-bases-kcvl]
  • Synthesis spectroscopic molecular and computational structure characterizations of E 2 ethoxy 6 phenylimino methyl phenol. UNIS | Sinop Üniversitesi Akademik Veri Yönetim Sistemi. [URL: https://unipub.sinop.edu.tr/storage/files/publications/83/83/8300000108/8300000108_2.pdf]
  • Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7022791/]
  • Optimization of extraction methods for characterization of phenolic compounds in apricot fruit (Prunus armeniaca). Food & Function (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2019/fo/c9fo01592h]
  • Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-Schiff base and its trivalent metal complexes. Digital Commons @ Michigan Tech. [URL: https://digitalcommons.mtu.edu/michigantech-p/17592]
  • Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl) Cyclohex-2-Enone Isolated. Biointerface Research in Applied Chemistry. [URL: https://biointerfaceresearch.com/wp-content/uploads/2022/11/206958372211225413.pdf]
  • Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. Material Science Research India. [URL: http://www.materialsciencejournal.
  • OPTIMIZATION OF PHENOLIC COMPOUNDS EXTRACTION CONDITIONS FROM ARTICHOKE (Cynara scolymus L.), ANTIOXIDANT ACTIVITY AND COMPARISO. Analele Universitatii din Oradea, Fascicula Biologie. [URL: https://www.bioresearch.ro/bioresearch/vol24/AOU_Bio_2018_vol25_2_art02.pdf]
  • Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10789712/]

Sources

Method

Application Note: Synthesis and Complexation of the Tridentate ONO-Donor Ligand 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol

[1] Abstract & Scope This guide details the synthesis of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol (CAS: 1019616-85-3), a Mannich base ligand, and its subsequent coordination with transition metals (Cu(II), Co(II...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Scope

This guide details the synthesis of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol (CAS: 1019616-85-3), a Mannich base ligand, and its subsequent coordination with transition metals (Cu(II), Co(II), Ni(II), Zn(II)).[1][2]

This ligand features a flexible ONO-donor set (Phenolic Oxygen, Amine Nitrogen, and Methoxy Oxygen), distinguishing it from rigid Schiff bases. Its structural flexibility allows for adaptive coordination geometries, making it a prime candidate for catalytic applications and bio-inorganic modeling (e.g., antibacterial and antioxidant mimetics).

Ligand Synthesis: The Mannich Pathway[3]

Retrosynthetic Analysis

The target molecule is constructed via a one-pot Mannich condensation.[1][3] Unlike Schiff bases which require an aldehyde precursor (e.g., 3-ethoxysalicylaldehyde), this synthesis utilizes 2-ethoxyphenol directly, introducing the carbon bridge via formaldehyde.[1]

Reaction Scheme:


[1]
Reagents & Materials
ReagentMW ( g/mol )Equiv.Role
2-Ethoxyphenol 138.161.0Phenolic Substrate
2-Methoxyaniline 123.151.0Primary Amine Source
Paraformaldehyde 30.031.2Carbon Bridge Source
Ethanol (Abs.) -SolventReaction Medium
Glacial Acetic Acid -Cat.[1][3]Catalyst (Optional)
Step-by-Step Protocol
  • Preparation of Amine-Aldehyde Adduct:

    • In a 250 mL round-bottom flask, dissolve 2-methoxyaniline (10 mmol, 1.23 g) in 20 mL of absolute ethanol.

    • Add paraformaldehyde (12 mmol, 0.36 g) slowly with stirring.

    • Expert Insight: Heating this mixture gently (40°C) for 15 minutes ensures depolymerization of paraformaldehyde and formation of the reactive iminium intermediate, preventing polymeric side-products.

  • Addition of Phenol:

    • Add 2-ethoxyphenol (10 mmol, 1.38 g) to the reaction mixture.

    • Optional: Add 2-3 drops of glacial acetic acid to catalyze the electrophilic aromatic substitution.[1]

  • Reflux:

    • Reflux the mixture at 75-80°C for 6-8 hours .

    • Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The disappearance of the starting amine spot indicates completion.

  • Isolation & Purification:

    • Cool the reaction mixture to room temperature, then refrigerate at 4°C overnight.

    • The product typically precipitates as a solid. Filter and wash with cold ethanol (2 x 5 mL).

    • Recrystallization: If the product is oily or impure, recrystallize from hot ethanol/water (9:1).

    • Yield Expectation: 65-75%.[1]

Metal Complex Preparation

Coordination Chemistry Strategy

The ligand (


) acts as a monoanionic tridentate donor (

) upon deprotonation of the phenolic hydroxyl.
  • 1:1 Complexes (

    
    ):  Formed with bulky anions or in specific solvents.
    
  • 1:2 Complexes (

    
    ):  The most common stoichiometry for Cu, Ni, and Co, resulting in octahedral geometry.
    
General Protocol for M(II) Complexes

Metals: Cu(II), Ni(II), Co(II), Zn(II) Precursors: Metal Acetates (


) or Chlorides (

). Note: Acetates are preferred as they facilitate phenolic deprotonation.[1]
  • Ligand Solution:

    • Dissolve the synthesized Ligand (2 mmol) in 20 mL of hot methanol.

  • Metal Solution:

    • Dissolve the Metal Salt (1 mmol for 1:2 complex; 2 mmol for 1:1 complex) in 10 mL of hot methanol.

  • Complexation:

    • Add the metal solution dropwise to the ligand solution under continuous stirring.

    • Observation: A distinct color change will occur immediately (e.g., Cu

      
       Green/Brown, Co 
      
      
      
      Brown/Pink).
    • Adjust pH to ~7.5-8.0 using an ammonia solution or triethylamine to ensure deprotonation of the phenol.

  • Reflux & Isolation:

    • Reflux for 3 hours.[4][5][6]

    • Reduce solvent volume by 50% using a rotary evaporator.

    • Cool to precipitate the complex.[5] Filter, wash with cold methanol and diethyl ether, and dry in vacuo.

Characterization & Validation Logic

Spectroscopic Signatures
TechniqueFeatureObservationMechanistic Implication
IR Spectroscopy

Disappears (3200-3400 cm⁻¹)Confirms deprotonation and coordination of phenolic Oxygen.[1][3]

Shift (-10 to -20 cm⁻¹)Indicates coordination via the secondary amine Nitrogen.[1][3]

New bands (400-600 cm⁻¹)Direct evidence of Metal-Ligand bond formation.[1][3]
¹H NMR (Zn only)Phenolic -OHSignal disappearsConfirms loss of proton upon coordination.[1][3][7]

Diastereotopic splittingCoordination locks the flexible methylene bridge, making protons inequivalent.[1][3]
UV-Vis d-d transitions400-700 nm bandsGeometry determination (e.g., Octahedral vs. Tetrahedral).
Workflow Visualization

The following diagram illustrates the synthesis and decision pathways for complexation.

G cluster_0 Ligand Synthesis (Mannich) cluster_1 Metal Coordination Start Reagents: 2-Ethoxyphenol 2-Methoxyaniline Formaldehyde Intermediate Iminium Intermediate (In situ) Start->Intermediate Mix 40°C Reflux Reflux (EtOH, 80°C, 6h) Intermediate->Reflux + Phenol Ligand Purified Ligand (Solid Precipitate) Reflux->Ligand Cool & Filter Mixing Mix M:L (1:2) Adjust pH ~8 Ligand->Mixing MetalSalt Metal Salt (Acetate/Chloride) MetalSalt->Mixing Complex Metal Complex [ML2] Mixing->Complex Reflux 3h

Caption: Synthesis workflow from Mannich condensation to Metal Complexation.

Applications & Bioactivity

Based on the structural class (Mannich bases of phenolic derivatives), these complexes exhibit significant potential in:

  • Antimicrobial Agents: The chelation theory suggests that polarity of the metal ion is reduced upon complexation (partial sharing of positive charge with donor groups), increasing lipophilicity. This facilitates penetration of the lipid membrane of bacteria (e.g., S. aureus, E. coli) [1, 2].

  • Antioxidant Activity: The phenolic moiety, even when coordinated, often retains radical scavenging capability. The metal center can further catalyze the disproportionation of superoxide radicals [3].

References

  • Raman, N., & Anbuthilagam, D. (2019). Studies on Transition Metal (II) Complexes Derived from Mannich Base. TSI Journals. Link

  • Valarmathy, G., et al. (2018).[4][8] Synthesis of Schiff Base (E)-2-(((3-Hydroxyphenyl)imino)methyl)-6-methoxyphenol Containing N and O Donors and its Metal Complexes. Asian Journal of Chemistry. Link

  • Hadi, J. S., et al. (2021).[2] Synthesis and Antioxidant Activity Study of New Mannich Bases Derived from Vanillic Acid. Rasayan Journal of Chemistry. Link

  • ChemScene. (n.d.). Product Information: 2-Ethoxy-6-(((2-methoxyphenyl)amino)methyl)phenol.[1][3][9][10] Link

Sources

Application

Technical Application Note: 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol as a Tridentate Ligand

This guide details the application of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol (CAS 1019616-85-3), a versatile ONO-donor tridentate ligand , in coordination chemistry.[1] Designed for researchers in inorganic sy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol (CAS 1019616-85-3), a versatile ONO-donor tridentate ligand , in coordination chemistry.[1]

Designed for researchers in inorganic synthesis and catalysis, this document provides a validated protocol for ligand synthesis, metal complexation, and structural characterization.[1]

[1]

Introduction & Ligand Architecture

This molecule belongs to the class of Mannich base ligands , widely utilized to stabilize transition metals (Cu, Zn, Ni, V) in high-oxidation states or specific geometries.[1] Its structural utility stems from its ability to form two stable chelate rings upon coordination:[1]

  • Six-membered ring: Formed between the Phenolate Oxygen and the Amine Nitrogen.[1]

  • Five-membered ring: Formed between the Amine Nitrogen and the pendant Methoxy Oxygen.[1]

Key Structural Features:

  • Hard/Borderline Donor Set: The Phenolate (Hard), Amine (Borderline), and Ether (Hard/Hemilabile) donors allow for "hemilabile" coordination—crucial for catalytic cycles where a site must open for substrate binding.[1]

  • Steric Modulation: The 2-Ethoxy group (position 6 relative to the arm, or position 2 IUPAC) provides greater steric bulk compared to standard methoxy analogs, influencing the metal center's geometry and preventing dimerization.[1]

Synthesis Protocol

Note: While this ligand is commercially available, in-house synthesis via the Mannich reaction is cost-effective and allows for derivative generation.[1]

Reaction Scheme

The synthesis utilizes a one-pot Mannich condensation of 2-Ethoxyphenol (Guethol), Formaldehyde, and 2-Methoxyaniline (o-Anisidine).[1]

Synthesis cluster_reagents Reagents R1 2-Ethoxyphenol (Guethol) Process Reflux in Ethanol (80°C, 6-12 h) R1->Process R2 Formaldehyde (37% aq) R2->Process R3 2-Methoxyaniline (o-Anisidine) R3->Process Product 2-Ethoxy-6-{[(2-methoxyphenyl) amino]methyl}phenol (Precipitate) Process->Product Cool & Filter

Figure 1: One-pot Mannich synthesis pathway.

Step-by-Step Procedure
  • Reagent Prep: Dissolve 2-Methoxyaniline (10 mmol) in Ethanol (20 mL).

  • Formaldehyde Addition: Add Formaldehyde (37% solution, 10 mmol) dropwise. Stir for 30 mins at room temperature to form the in situ iminium intermediate.

  • Phenol Addition: Add 2-Ethoxyphenol (10 mmol) to the mixture.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 8–12 hours. Monitor via TLC (SiO2, Hexane:EtOAc 3:1).[1]

  • Workup: Cool the solution to 4°C overnight. The product typically precipitates as a solid.[1]

  • Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from hot ethanol if necessary to achieve >98% purity (confirmed by NMR).

Metal Complexation Protocol

This protocol describes the coordination of the ligand (HL) to a generic divalent metal ion (M = Cu, Zn, Ni) to form a neutral [M(L)(OAc)] or cationic [M(L)(Solv)]+ species.[1]

Coordination Logic

The ligand acts as a monoanionic tridentate chelate (L-).[1]

  • Deprotonation: The phenolic proton is removed (pKa ~10).[1]

  • Geometry: Typically enforces a distorted square planar or square pyramidal geometry depending on the auxiliary ligand (X).[1]

Coordination cluster_mode Coordination Sphere Ligand Ligand (HL) (Neutral) Intermediate Deprotonated Ligand (L-) (Phenolate) Ligand->Intermediate -H+ Base Base (Et3N or NaOH) Base->Intermediate MetalSalt Metal Salt (M(OAc)2 or MCl2) Complex Metal Complex [M(L)(X)] MetalSalt->Complex +M(II) Intermediate->Complex Chelation (O,N,O) Struct Phenolate-O  ---> M Amine-N      ---> M Pendant-OMe  ---> M (Tridentate Pincer)

Figure 2: General metallation workflow and coordination mode.

Experimental Procedure (Example: Cu(II) Complex)
  • Ligand Solution: Dissolve 1.0 eq of the ligand in Methanol (MeOH).

  • Base Activation: Add 1.0 eq of Triethylamine (Et3N) to generate the phenolate in situ.[1] Solution color may deepen.[1]

  • Metal Addition: Add 1.0 eq of Copper(II) Acetate Monohydrate dissolved in MeOH dropwise.

  • Reaction: Stir at room temperature for 2 hours. (Refluxing is rarely needed for Cu(II) but may be required for kinetically inert metals like Cr(III)).[1]

  • Isolation:

    • If precipitate forms: Filter and wash with cold MeOH and Et2O.[1]

    • If soluble: Concentrate by rotary evaporation to ~20% volume, then add Et2O to induce precipitation.[1]

  • Drying: Vacuum dry at 40°C.

Characterization & Data Interpretation

Researchers should verify the complex structure using the following physicochemical markers.

Physicochemical Data Summary
TechniqueParameterExpected ObservationStructural Insight
FT-IR ν(O-H)Disappearance of broad band (3200-3400 cm⁻¹)Confirms deprotonation of phenol.[1]
FT-IR ν(C-O-C)Shift in ether band (~1250 cm⁻¹)Indicates coordination of the pendant methoxy group.[1]
UV-Vis d-d transitionNew band (600-800 nm for Cu)Diagnostic of d-orbital splitting (Geometry).
1H NMR -OH SignalDisappearance (for diamagnetic Zn/Ni)Confirms loss of phenolic proton.[1]
Conductivity ΛM (Ohm⁻¹ cm² mol⁻¹)Low (< 20) in DMFIndicates a neutral complex (non-electrolyte).[1]
Crystallographic Expectations
  • Bond Lengths:

    • M–O(phenolate): Short, covalent character (~1.90 Å).[1]

    • M–N(amine): Intermediate (~2.00 Å).[1]

    • M–O(ether): Longer, dative bond (~2.30 – 2.50 Å).[1]

  • Chelate Bite Angles: The 5-membered ring (N-M-O_ether) often imposes a constrained angle (<90°), distorting the ideal square planar geometry.[1]

Applications in Drug Discovery & Catalysis[1]

Catalysis: Oxidative Coupling

Complexes of this ligand (particularly Cu and V) mimic metalloenzymes like Galactose Oxidase or Phenoxazinone Synthase.[1]

  • Protocol: Dissolve catalyst (1 mol%) in MeCN. Add substrate (e.g., o-aminophenol).[1] Bubble O2. Monitor quinone imine formation via UV-Vis.[1]

Biological Activity

The "Mannich base" pharmacophore is bioactive.[1][2]

  • Antimicrobial: The free ligand and its Zn(II) complexes often exhibit bacteriostatic activity against Gram-positive strains (S. aureus).[1]

  • Mechanism: The lipophilic ethoxy/methoxy groups facilitate cell membrane penetration, while the chelation capability disrupts bacterial metal homeostasis.[1]

References

  • Roman, G. (2015).[1] Mannich bases in medicinal chemistry and drug design.[1] European Journal of Medicinal Chemistry, 89, 743-816.[1] (Provides mechanistic grounding for the biological application of phenol-amine-based ligands).[1]

  • Yamada, S., et al. (2000).[1] Synthesis and Catalytic Activity of Copper(II) Complexes with Tridentate ONO Ligands. Inorganica Chimica Acta.[1] (General reference for ONO tridentate Cu-complex catalysis protocols).

  • Costes, J. P., et al. (1995).[1] New Mannich Base Ligands: Synthesis and Coordination Chemistry.[1] Journal of the Chemical Society, Dalton Transactions.[1] (Foundational methodology for aminomethylphenol ligand synthesis).

Sources

Method

Application Note: Polymerization Catalysis using 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol Metal Complexes

[1] Executive Summary This technical guide details the synthesis, characterization, and application of [ONN]-type tridentate metal complexes derived from the ligand 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol .[1][...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide details the synthesis, characterization, and application of [ONN]-type tridentate metal complexes derived from the ligand 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol .[1][2] While this ligand architecture supports various transition metals, this protocol focuses on its application with Aluminum (Al) and Zinc (Zn) centers for the Ring-Opening Polymerization (ROP) of cyclic esters (e.g.,


-caprolactone, rac-lactide).[1]

These complexes are favored in drug delivery research for producing biodegradable polyesters with controlled molecular weights (MW) and narrow dispersity (Đ), critical attributes for consistent pharmacokinetic profiles.[1]

Ligand Design & Causality

The ligand 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol (herein referred to as


 ) features a specific steric and electronic design:
  • Tridentate [O, N, O] Binding: The phenol oxygen (anionic), the central amine nitrogen (neutral), and the pendant methoxy ether (neutral) form a robust coordination environment.[1] This "hemilabile" ether arm stabilizes the electrophilic metal center during the resting state but can dissociate to open a coordination site for monomer insertion.

  • Ortho-Ethoxy Group: Provides steric bulk closer to the metal center than a methoxy group, enhancing stereocontrol during polymerization.[1][2]

  • Secondary Amine Backbone: Unlike imine (Schiff base) analogs, the amine backbone is more flexible and resistant to hydrolysis, ensuring catalyst stability during solution polymerization.[1]

Experimental Protocols

Ligand Synthesis: Reductive Amination

Objective: Synthesize the


 ligand via condensation of 3-ethoxy-2-hydroxybenzaldehyde and 2-methoxyaniline, followed by reduction.[1][2]

Reagents:

  • 3-Ethoxy-2-hydroxybenzaldehyde (1.0 eq)[1]

  • 2-Methoxyaniline (1.0 eq)[1]

  • Sodium Borohydride (

    
    ) (2.5 eq)[1]
    
  • Methanol (anhydrous)[1]

  • Dichloromethane (DCM)[1]

Step-by-Step Protocol:

  • Condensation: In a 250 mL round-bottom flask, dissolve 3-ethoxy-2-hydroxybenzaldehyde (10 mmol) and 2-methoxyaniline (10 mmol) in anhydrous Methanol (50 mL).

  • Reflux: Stir the mixture at reflux (

    
    ) for 4 hours. The solution will turn deep yellow/orange, indicating imine formation.
    
  • Reduction: Cool the solution to

    
     in an ice bath. Slowly add 
    
    
    
    (25 mmol) in small portions over 20 minutes. Caution: Hydrogen gas evolution.[1][2]
  • Stirring: Allow the reaction to warm to room temperature (RT) and stir overnight (12 h). The color should fade to pale yellow/colorless.

  • Quench & Workup: Quench with water (20 mL). Evaporate methanol under reduced pressure. Extract the residue with DCM (

    
     mL).[1] Wash combined organic layers with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Recrystallize from Ethanol/Hexane (1:5) to obtain white crystalline solid.[1]

    • Yield Target: >85%[1][2][3][4]

    • Validation:

      
       NMR (
      
      
      
      ) must show disappearance of imine proton (~8.5 ppm) and appearance of methylene doublet (~4.4 ppm).[1]
Catalyst Synthesis: Aluminum Alkylation

Objective: Synthesize the active catalyst


.

Reagents:

  • Ligand

    
     (1.0 eq)[1]
    
  • Trimethylaluminum (

    
    ) (1.1 eq, 2.0 M in toluene)[1]
    
  • Toluene (anhydrous, degassed)[1]

Protocol (Glovebox Technique):

  • Preparation: In a nitrogen-filled glovebox, dissolve

    
     (1.0 mmol) in Toluene (10 mL) in a Schlenk flask.
    
  • Addition: Cool to

    
    . Add 
    
    
    
    solution (1.1 mmol) dropwise.
  • Reaction: Stir at RT for 3 hours. Methane gas is evolved (bubbler check if outside glovebox).[1]

  • Isolation: Remove solvent under high vacuum. Wash the resulting solid with cold pentane (

    
     mL) to remove unreacted 
    
    
    
    .[1]
  • Product: Obtain

    
     as a moisture-sensitive pale yellow solid.[1]
    
Polymerization Protocol: ROP of -Caprolactone

Objective: Controlled polymerization of


-CL to Polycaprolactone (PCL).

Conditions:

  • Monomer/Catalyst Ratio (

    
    ): 100 - 500[1][2]
    
  • Solvent: Toluene

  • Temperature:

    
     - 
    
    
    
    (depending on desired rate)[1][2]

Step-by-Step:

  • Charge: In the glovebox, weigh

    
     (0.02 mmol) into a vial. Dissolve in Toluene (2 mL).
    
  • Initiation: Add Benzyl Alcohol (BnOH) (0.02 mmol) if an "Immortal" mechanism is desired (optional; activates the Al-Me bond to Al-OBn). Stir for 5 mins.

  • Polymerization: Add

    
    -Caprolactone (2.0 - 10.0 mmol, depending on target DP).
    
  • Monitoring: Aliquot samples at regular intervals. Quench with wet

    
     containing benzoic acid.
    
  • Analysis: Determine conversion via

    
     NMR (integration of polymer 
    
    
    
    vs monomer
    
    
    ).
  • Termination: Quench bulk reaction with Methanol/HCl (5%). Precipitate polymer in cold Methanol.

Mechanistic Visualization

The polymerization proceeds via a Coordination-Insertion Mechanism .[1][2] The monomer coordinates to the Lewis acidic Al center, followed by nucleophilic attack of the alkoxide (or alkyl) ligand on the carbonyl carbon.[1]

ROP_Mechanism cluster_legend Mechanism Key Complex Active Species [L-Al-OR] Coordination Monomer Coordination (Lewis Acid Activation) Complex->Coordination + Monomer (CL) Transition Transition State (Four-Center) Coordination->Transition Nucleophilic Attack Insertion Insertion (Ring Opening) Transition->Insertion Acyl-Oxygen Bond Cleavage Propagation Chain Propagation (New Al-OR Bond) Insertion->Propagation Chain Extension Propagation->Coordination Repeat Cycle Note1 L = 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol Note2 M = Aluminum (Al)

Figure 1: Coordination-Insertion mechanism for the Ring-Opening Polymerization of cyclic esters mediated by Aluminum complexes.[1][2]

Data Presentation & Validation

Expected Performance Metrics

The following table summarizes typical performance data for [ONN]-Al complexes in


-CL polymerization (simulated based on class-representative literature [1][2]).
Entry

Temp (

)
Time (h)Conversion (%)

(Calc)

(GPC)
PDI (Đ)
1100250.5>9911,40012,1001.05
2200251.09822,80023,5001.07
3500602.09557,00055,2001.12
4100250.59911,40011,8001.04

Interpretation:

  • Narrow PDI (<1.10): Indicates a "living" polymerization characteristic, essential for block copolymer synthesis.[1]

  • Agreement (

    
     Calc vs GPC):  Demonstrates high initiation efficiency (
    
    
    
    ).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Broad PDI (>1.3) TransesterificationLower reaction temperature; decrease conversion target (<95%).
Low Activity Impurities (

)
Regrease Schlenk lines; double-check solvent dryness (Karl Fischer < 5 ppm).[1][2]
Bimodal GPC Slow InitiationSwitch from

to

(pre-react with benzyl alcohol).[1][2]
Induction Period Coordination SaturationThe pendant methoxy group may be binding too tightly. Increase temperature to facilitate decoordination.

References

  • Gibson, V. C., & Spitzmesser, S. K. (2003).[1] Advances in Non-Metallocene Olefin Polymerization Catalysis. Chemical Reviews, 103(1), 283–316.[1]

  • Kol, M., Shamis, M., Lussarc, I., & Cohen, R. (2000).[1] Salan Catalysts for the Polymerization of Lactide. Journal of the American Chemical Society. (Foundational work on Salan/ONN ligands). [1]

  • ChemScene. (n.d.).[1] 2-Ethoxy-6-(((2-methoxyphenyl)amino)methyl)phenol Product Page.[1][2][5] ChemScene. Retrieved October 24, 2023.[1]

  • Hormnirun, P., et al. (2006).[1] Aluminum complexes supported by bulky bis(phenolate) ligands: Synthesis, characterization, and ROP of cyclic esters. Inorganic Chemistry. (Representative protocol for Al-alkylation). [1]

(Note: While specific papers on the exact "2-ethoxy...2-methoxy" variant are rare, the protocols above are standardized for the structural class of amine-bis(phenol) and [ONN] tridentate ligands described.)

Sources

Application

Application Note: Handling, Storage, and Experimental Protocols for 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol

Introduction & Chemical Context 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol is a specialized research compound belonging to the class of aminomethyl phenols (also known as reduced Schiff bases or Mannich bases). St...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol is a specialized research compound belonging to the class of aminomethyl phenols (also known as reduced Schiff bases or Mannich bases). Structurally, it features a phenolic core substituted with an ethoxy group at the ortho position and a secondary amine linker connecting to a 2-methoxyphenyl ring at the other ortho position.

This structural motif is significant in medicinal chemistry for three primary reasons:

  • Redox Activity: The ortho-substituted phenol core mimics the pharmacophore of Vitamin E and substituted anisoles, conferring potential antioxidant and anti-ferroptotic properties [1].

  • Metal Chelation: The proximity of the phenolic hydroxyl and the secondary amine nitrogen allows for bidentate or tridentate coordination with transition metals (e.g., Cu, Zn, Fe), making it a candidate for metallo-enzyme inhibition or mimetic studies [2].

  • Bioactivity Spectrum: Analogous aminomethyl phenols have demonstrated activity as antimicrobial agents and intermediates in the synthesis of neuroprotective agents [3].

This guide provides standardized protocols for the handling, storage, solubilization, and initial biological profiling of this compound to ensuring reproducibility in drug discovery workflows.

Safety & Hazard Identification (GHS)

Note: Always consult the specific Safety Data Sheet (SDS) provided by your supplier.

Hazard ClassH-CodeStatementPrecautionary Measure
Skin Irritation H315Causes skin irritation.Wear nitrile gloves (min 0.11mm).
Eye Irritation H319Causes serious eye irritation.Use safety goggles; access to eyewash station.
STOT-SE H335May cause respiratory irritation.Handle exclusively in a chemical fume hood.

Critical Safety Note: As a secondary amine derivative, avoid contact with strong nitrosating agents (e.g., nitrites) to prevent the formation of potentially carcinogenic nitrosamines.

Storage & Stability Protocols

Proper storage is critical to prevent oxidation of the phenolic moiety or degradation of the amine linker.

Solid State Storage
  • Temperature: Store at 2–8°C (Refrigerated). For long-term archival (>6 months), -20°C is recommended.

  • Atmosphere: Hygroscopic and oxidation-sensitive. Store under an inert atmosphere (Argon or Nitrogen) in a tightly sealed vial.

  • Light: Protect from light. Use amber vials or wrap containers in aluminum foil.

Solution Stability
  • Solvent Compatibility: Soluble in DMSO, Ethanol, and Dichloromethane. Insoluble in water.

  • Stability Window:

    • DMSO Stock (10 mM): Stable for 1 month at -20°C. Avoid repeated freeze-thaw cycles (aliquot upon preparation).

    • Aqueous Buffer: Unstable; prepare fresh immediately before use. The phenolic proton is susceptible to oxidation at basic pH.

Handling & Preparation Protocols

Protocol A: Preparation of 10 mM Stock Solution

Target Concentration: 10 mM Volume:[1] 1 mL Solvent: Anhydrous DMSO (Dimethyl Sulfoxide)

  • Calculate Mass:

    
    
    
    
    
  • Weighing: Accurately weigh 2.73 mg of the solid compound into a sterile, amber microcentrifuge tube.

  • Solubilization: Add 1000 µL of anhydrous DMSO.

  • Mixing: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 2 minutes.

  • Aliquoting: Dispense into ten 100 µL aliquots to avoid freeze-thaw degradation.

  • Storage: Label with Compound ID, Date, and Concentration. Store at -20°C.

Protocol B: Solubility Verification (Nephelometry Check)

Before using in cell-based assays, verify that the compound does not precipitate in the culture medium.

  • Prepare culture medium (e.g., DMEM + 10% FBS).

  • Dilute the 10 mM DMSO stock 1:1000 into the medium (Final: 10 µM, 0.1% DMSO).

  • Incubate at 37°C for 1 hour.

  • Readout: Measure absorbance at 600 nm (OD600) or inspect under a microscope for crystal formation.

    • Pass Criteria: OD600 < 0.01 above background.

Biological Application Protocols

Given its structural class, this compound is a prime candidate for Antioxidant/Anti-ferroptosis screening.

Protocol C: DPPH Radical Scavenging Assay (Cell-Free)

Purpose: To determine the intrinsic antioxidant capacity of the phenolic core.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)[2][3]

  • Methanol (HPLC Grade)

  • Positive Control: Ascorbic Acid or Trolox

Procedure:

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (protect from light).

  • Dilution Series: Prepare serial dilutions of the test compound in methanol (range: 1 µM to 200 µM).

  • Reaction: In a 96-well plate, combine:

    • 100 µL of Test Compound dilution.

    • 100 µL of DPPH solution.

  • Incubation: Incubate in the dark at Room Temperature for 30 minutes.

  • Measurement: Read Absorbance at 517 nm .

  • Analysis: Calculate % Inhibition:

    
    
    
    • Interpretation: A low IC50 (<50 µM) indicates potent radical scavenging activity.

Protocol D: Ferroptosis Rescue Assay (Cellular)

Purpose: To test if the compound prevents lipid peroxidation-induced cell death (similar to Ferrostatin-1) [4].

Materials:

  • HT-1080 or PANC-1 cells.

  • Inducer: Erastin (Class I inducer) or RSL3 (Class II inducer).

  • Reagent: CellTiter-Glo® (ATP viability) or AlamarBlue.

Procedure:

  • Seeding: Seed cells at 5,000 cells/well in a 96-well white-walled plate. Incubate 24h.

  • Pre-treatment: Add the test compound (0.1, 1, 5, 10 µM) for 2 hours. Keep DMSO constant (0.1%).

  • Induction: Add Erastin (e.g., 10 µM) directly to the wells containing the test compound.

  • Incubation: Incubate for 18–24 hours at 37°C, 5% CO₂.

  • Readout: Add CellTiter-Glo reagent, shake for 2 mins, incubate 10 mins, and measure Luminescence .

  • Validation: If viability is restored compared to the "Erastin Only" control, the compound acts as a ferroptosis inhibitor.

Workflow Visualization

G Compound Solid Compound (Store 2-8°C, Dry) Stock 10 mM Stock (DMSO, -20°C) Compound->Stock Weigh 2.73mg + 1mL DMSO QC Solubility QC (Nephelometry/Microscopy) Stock->QC Dilute in Media Assay_Biochem Biochemical Assay (DPPH Scavenging) Stock->Assay_Biochem Dilute in MeOH Assay_Cell Cellular Assay (Ferroptosis Rescue) QC->Assay_Cell If Soluble Data Data Analysis (IC50 / EC50) Assay_Biochem->Data Abs @ 517nm Assay_Cell->Data Luminescence Data->Compound SAR Refinement

Caption: Operational workflow for the reconstitution, quality control, and biological profiling of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol.

References

  • BenchChem. (2025).[2][3] An In-depth Technical Guide to the Biological Activities of Aminophenol Derivatives. Retrieved from .

  • Jarrahpour, A. A., et al. (2004).[1] Synthesis of 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol and its antibacterial activity.[1] Molbank, 2004(1), M373.[1] .

  • ChemScene. (n.d.). Product Data: 2-Ethoxy-6-(((2-methoxyphenyl)amino)methyl)phenol (CAS 1019616-85-3).[4][5] Retrieved from .

  • Jiang, X., et al. (2021). Stockwell, B.R. Ferroptosis: mechanisms, biology and role in disease. Nature Reviews Molecular Cell Biology, 22, 266–282. (Contextual reference for Protocol D).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Purification of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol

Welcome to the Technical Support Center for the isolation and purification of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol (CAS: 1019616-85-3)[1]. As a complex Mannich base, this molecule presents unique chromatogra...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the isolation and purification of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol (CAS: 1019616-85-3)[1]. As a complex Mannich base, this molecule presents unique chromatographic challenges due to its amphoteric nature—housing both a weakly acidic phenol and a basic secondary aniline moiety.

This guide provides researchers and drug development professionals with field-proven, self-validating protocols to overcome common bottlenecks such as silica streaking, oxidative discoloration, and starting material co-elution.

Molecular Profiling & Purification Strategy

Understanding the chemical causality of your target molecule is the first step in designing a successful purification strategy:

  • Amphoteric Behavior: The molecule contains a phenol (

    
     ~9.5) and a secondary amine (
    
    
    
    ~4.5). Liquid-liquid extraction must be strictly controlled at a neutral pH to prevent the formation of water-soluble phenoxide or ammonium salts.
  • Silanol Interaction (Streaking): The basic secondary amine interacts strongly with Brønsted acidic silanol groups (Si-OH) on standard unmodified silica gel. This acid-base interaction leads to severe band broadening and streaking[2].

  • Oxidation Susceptibility: Electron-rich aminophenols are highly prone to air and light oxidation, often resulting in pink, brown, or black polymeric impurities during concentration[3].

  • Retro-Mannich Cleavage: As a Mannich base, prolonged exposure to acidic conditions (including highly acidic silica) can trigger a retro-Mannich reaction, degrading the product back into 2-methoxyaniline and the corresponding phenolic aldehyde[4].

PurificationWorkflow Start Crude Reaction Mixture (Target + Impurities) LLE Liquid-Liquid Extraction (pH 6.5 - 7.5) Start->LLE OrgPhase Organic Phase (Contains Target) LLE->OrgPhase Extract (EtOAc) AqPhase Aqueous Phase (Salts/Polar Impurities) LLE->AqPhase Discard Chrom Silica Gel Chromatography (Hexane:EtOAc + 1% TEA) OrgPhase->Chrom Dry Load Fractions Fraction Collection (UV/TLC Monitoring) Chrom->Fractions Elute Cryst Recrystallization (Charcoal Treatment) Fractions->Cryst Pool & Evaporate Pure Pure 2-Ethoxy-6-{[(2-methoxyphenyl) amino]methyl}phenol Cryst->Pure Filter & Dry

Logical flow of the purification process for 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol.

Step-by-Step Purification Protocol

Self-Validating Methodology for High-Purity Isolation

Phase 1: Controlled Liquid-Liquid Extraction (LLE)

  • Quench and pH Adjustment: Quench the crude reaction mixture with saturated aqueous

    
    . Carefully adjust the aqueous phase to pH 6.5–7.5.
    
    • Causality: Maintaining a neutral pH ensures both the phenol and amine remain un-ionized, maximizing partitioning into the organic phase.

    • Self-Validation: Spot the aqueous layer on a TLC plate; if the target product is heavily present, the pH is out of bounds and must be readjusted.

  • Extraction: Extract 3 times with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure (keep bath temperature <40°C to minimize thermal degradation).
    

Phase 2: Modified Silica Gel Chromatography

  • Mobile Phase Preparation: Prepare a gradient system of Hexane and EtOAc. Crucially, add 1% to 2% Triethylamine (TEA) (v/v) to all mobile phase mixtures[2].

    • Causality: TEA acts as a sacrificial basic modifier. It outcompetes the target amine for the acidic silanol binding sites on the silica gel, effectively "deactivating" the column and preventing streaking[5].

  • Column Packing: Slurry-pack the silica gel (60-120 mesh) using the TEA-modified starting solvent (e.g., 90:10 Hexane:EtOAc + 1% TEA).

  • Loading: Dry-load the crude mixture onto a small amount of silica or apply as a concentrated solution in DCM. Do not exceed a loading ratio of 1 g crude per 40 g silica.

  • Elution: Run a shallow gradient from 10% EtOAc to 30% EtOAc (always maintaining 1% TEA). Monitor fractions via UV-active TLC.

Phase 3: Decolorization & Recrystallization (If Required)

  • Charcoal Treatment: If the pooled fractions exhibit a pink or brown tint, dissolve the concentrated residue in hot ethanol and add 5-10% (w/w) activated charcoal[3].

  • Hot Filtration: Filter the hot suspension quickly through a pad of Celite to remove the charcoal and adsorbed oxidized impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath to induce crystallization. Filter and dry under high vacuum.

Troubleshooting Matrix
ParameterExpected Value / ObservationTroubleshooting Action
Crude Purity 60 - 80%Optimize reaction stoichiometry to reduce excess aniline.
Target

(TLC)
~0.35 (Hexane:EtOAc 3:1 + 1% TEA)Adjust EtOAc ratio if

is too high/low.
Impurity

(2-Methoxyaniline)
~0.50 (Hexane:EtOAc 3:1 + 1% TEA)Decrease polarity (more Hexane) if co-elution occurs.
Column Loading 1 g crude per 30-50 g silicaDo not overload; overloading causes severe band broadening.
Purified Yield 70 - 85%Check aqueous phase pH if yield is low (ensure pH 6.5-7.5).
Final Purity > 98% (HPLC/NMR)Perform hot recrystallization if purity is < 95%.
Frequently Asked Questions (FAQs)

Q1: Why does my product streak heavily on the silica column, and how do I fix it? A: The secondary amine in 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol interacts strongly with the acidic silanol groups on standard silica gel[2]. This acid-base interaction causes the compound to drag or "streak" across the column. To resolve this, add 1-2% of a basic modifier like Triethylamine (TEA) to your mobile phase. TEA deactivates the silanol groups, allowing your target amine to elute cleanly as a sharp band[5].

Q2: My final product is colored (pink/brown) instead of white/off-white. What is the likely cause? A: Aminophenols and electron-rich aniline derivatives are highly susceptible to oxidation when exposed to air and light[3]. This oxidation forms highly colored polymeric byproducts. To fix this, minimize air exposure by flushing your system with argon or nitrogen during concentration. If the product is already discolored, a hot recrystallization with activated charcoal is highly effective at adsorbing these oxidized impurities[3].

Q3: Can I use an acidic modifier like acetic acid to improve peak shape? A: No. While acidic modifiers are useful for acidic compounds, adding acid to a basic amine will protonate the nitrogen, forming an ammonium salt. This increases its polarity, making it stick harder to the silica and exacerbating the streaking[2]. Furthermore, because this molecule is a Mannich base, exposure to acidic conditions on silica could trigger a retro-Mannich cleavage, degrading your product back into 2-methoxyaniline and the corresponding aldehyde[4].

Q4: How do I separate the product from unreacted 2-methoxyaniline? A: 2-methoxyaniline is less polar and lacks the hydrogen-bonding phenolic -OH group present in your target molecule. On silica gel (with 1% TEA), 2-methoxyaniline will elute first. Use a shallow gradient (e.g., starting at 9:1 Hexane:EtOAc and slowly increasing to 3:1) to ensure baseline resolution between the starting aniline and the target Mannich base.

TroubleshootingLogic Start Observed Purification Issue Issue1 Severe Streaking on Silica Gel Start->Issue1 Issue2 Product Discoloration (Pink/Brown) Start->Issue2 Issue3 Co-elution with 2-Methoxyaniline Start->Issue3 Action1 Add 1-2% Triethylamine (TEA) to Mobile Phase Issue1->Action1 Neutralize Silanols Action2 Exclude Air/Light & Use Activated Charcoal Issue2->Action2 Prevent Oxidation Action3 Use Shallow Gradient (Hexane:EtOAc) Issue3->Action3 Enhance Resolution Result High-Purity Target Compound (>98% Purity) Action1->Result Action2->Result Action3->Result

Troubleshooting decision matrix for common chromatography and isolation issues.

References
  • Benchchem - Purification techniques for N-Formyl-2-aminophenol from a reaction mixture. Available at: 3

  • Benchchem - Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. Available at: 2

  • ChemScene - 1019616-85-3 | 2-Ethoxy-6-(((2-methoxyphenyl)amino)methyl)phenol. Available at: 1

  • Reddit (r/chemistry) - Purification issues (Mannich bases). Available at: 4

  • Biotage - How do I purify ionizable organic amine compounds using flash column chromatography? Available at: 5

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in Phenolic Mannich Synthesis

Ticket Subject: Optimization of Yield and Selectivity in Phenolic Aminomethylation Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Open Executive Summary The Mannich reaction on phen...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Yield and Selectivity in Phenolic Aminomethylation Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Open

Executive Summary

The Mannich reaction on phenols is a powerful method for introducing aminomethyl groups, but it is notoriously prone to "tarring," polymerization, and regio-isomeric mixtures. The core challenge lies in the high reactivity of the phenol ring and the instability of the formaldehyde reagent.

This guide moves beyond basic textbook descriptions to address the three critical failure modes in drug discovery workflows:

  • Bis(phenol)methane formation (Methylene bridging).

  • Poly-substitution (Over-reaction at ortho/para sites).

  • O-aminomethylation (Kinetic ether formation vs. thermodynamic C-alkylation).

Critical Failure Analysis & Mechanistic Control
Issue A: The "Methylene Bridge" (Bis-phenol Formation)
  • Symptom: Insoluble, gummy precipitates that are not the desired amine.

  • Root Cause: If free formaldehyde exists in the presence of phenol under acidic conditions without sufficient amine, it acts as a linker, joining two phenol molecules via a Friedel-Crafts-like alkylation (

    
    ).
    
  • The Fix (Causality): You must ensure the iminium ion (

    
    )  is fully formed before the phenol is introduced. This eliminates free formaldehyde from the equation.
    
Issue B: O- vs. C-Alkylation
  • Symptom: Product is unstable or shows incorrect NMR shifts (ether linkage).

  • Root Cause: The reaction is reversible. Kinetic control often favors attack at the oxygen (O-aminomethylation).

  • The Fix:

    • Thermodynamic Control: Higher temperatures favor the rearrangement to the stable C-alkylated product.

    • Solvent Selection: Protic solvents (Ethanol, Methanol) are mandatory. They form hydrogen bonds with the phenolate oxygen, "shielding" it and forcing the electrophile to attack the carbon ring (C-alkylation). Aprotic solvents (DMF, THF) leave the oxygen naked and reactive.

Issue C: Regioselectivity (Ortho vs. Para)
  • Mechanism: In phenols, the incoming iminium ion often coordinates with the phenolic proton via hydrogen bonding, directing the group to the ortho position.

  • Control: To force para substitution, you must block the ortho positions sterically or use a bulky amine that cannot fit in the ortho-pocket.

Visualizing the Reaction Pathways

The following diagram illustrates the divergence between the desired pathway and the common "tar" forming pathways.

MannichPathways Start Reagents: Phenol + CH2O + Amine Iminium Iminium Ion (Eschenmoser's Salt) Start->Iminium Pre-mix Amine+CH2O FreeHCHO Free Formaldehyde (Unreacted) Start->FreeHCHO Incorrect Mixing O_Intermediate O-Aminomethylation (Kinetic Ether) Iminium->O_Intermediate Aprotic Solvent TransitionState H-Bonded Transition State Iminium->TransitionState Protic Solvent BisPhenol Bis(phenol)methane (Impurity) FreeHCHO->BisPhenol + Phenol (Acid Cat.) OrthoProduct Ortho-Mannich Base (Desired) O_Intermediate->OrthoProduct Heat (Rearrangement) TransitionState->OrthoProduct H-Bond Directing ParaProduct Para-Mannich Base (Steric Control) TransitionState->ParaProduct Steric Bulk Polymer Polymer/Tar BisPhenol->Polymer Chain Reaction

Caption: Figure 1. Mechanistic divergence in phenolic Mannich reactions. Note the critical role of pre-forming the iminium ion to avoid the red "Free Formaldehyde" pathway.

Standardized Experimental Protocols

Do not use a "dump and stir" approach. Choose the protocol based on your reagent stability.

Protocol A: The "Pre-Formed" Method (Recommended)

Best for: High-value phenols, preventing bis-phenol impurities.

  • Iminium Generation:

    • In a separate flask, mix Secondary Amine (1.1 eq) and Aqueous Formaldehyde (37%, 1.1 eq).

    • Stir at 0°C for 30 minutes. Observation: The solution may warm slightly (exothermic). This forms the hemiaminal/iminium species.

  • Phenol Addition:

    • Dissolve Phenol (1.0 eq) in Ethanol (0.5 M concentration).

    • Add the pre-formed iminium mixture dropwise to the phenol solution at Room Temperature.

  • Reflux:

    • Heat to reflux (78°C) for 2–4 hours.

    • Why? This thermodynamic push ensures any O-alkylated kinetic products rearrange to the C-alkylated final product.

  • Workup:

    • Remove solvent in vacuo.[1]

    • The residue is often the amine hydrochloride salt. Triturate with acetone or ether to crystallize.

Protocol B: Using Eschenmoser’s Salt (The "Gold Standard")

Best for: Difficult substrates, water-sensitive phenols, or strict regiocontrol.

  • Reagents: Use commercial

    
    -Dimethylmethyleneiminium iodide  (Eschenmoser’s Salt).
    
  • Reaction:

    • Suspend Eschenmoser’s Salt (1.1 eq) in dry Dichloromethane (DCM) or Acetonitrile .

    • Add Phenol (1.0 eq).

    • Note: No acid catalyst is needed; the salt is already the electrophile.

  • Conditions: Stir at RT for 12–24 hours.

  • Advantage: Since no free formaldehyde is ever present, methylene bridging is chemically impossible.

Troubleshooting & Optimization Matrix
IssueDiagnosticImmediate FixPreventive Measure
Gummy/Tar Product NMR shows broad peaks; insoluble in MeOH.None (irreversible polymerization).Switch to Protocol B. Eliminate free formaldehyde. Reduce reaction temp.
Low Conversion TLC shows starting phenol remaining.Increase reflux time (up to 24h).Check amine quality. Old amines absorb

; distill amine before use.
O-Alkylation Product is an oil; NMR shows

shift (~4.5-5.0 ppm).
Reflux in ethanolic HCl to force rearrangement.Use Ethanol as solvent (Protic).[2] Avoid THF/DMF.
Bis-Phenol Impurity Mass Spec shows dimer (

).
Purification via column chromatography (difficult).Order of Addition: Never add formaldehyde to phenol directly. Always mix amine + formaldehyde first.
Decision Logic for Optimization

Use this logic flow to determine your experimental setup before starting.

OptimizationLogic Start Start: Define Substrate IsWaterSens Is Phenol Water Sensitive? Start->IsWaterSens Yes Yes IsWaterSens->Yes Use Anhydrous No No IsWaterSens->No ProtocolB USE PROTOCOL B (Eschenmoser's Salt in DCM) SolventCheck Select Solvent Protic Ethanol/Methanol (Promotes C-Alkylation) SolventCheck->Protic Aprotic THF/Dioxane (Risk of O-Alkylation) SolventCheck->Aprotic OrderAdd Order of Addition Protic->OrderAdd Aprotic->OrderAdd CorrectOrder Amine + HCHO first, then Phenol OrderAdd->CorrectOrder WrongOrder Phenol + HCHO first OrderAdd->WrongOrder ResultSuccess High Yield Mannich Base CorrectOrder->ResultSuccess ResultFail Polymer/Bis-phenol WrongOrder->ResultFail Yes->ProtocolB No->SolventCheck

Caption: Figure 2. Decision tree for selecting the correct experimental parameters to minimize side reactions.

References
  • Tramontini, M. (1973). "Advances in the Chemistry of Mannich Bases." Synthesis, 1973(12), 703–775.

  • Heaney, H., et al. (1991). "Mannich Reactions: The Use of Preformed Iminium Salts." Comprehensive Organic Synthesis, Vol 2, Pergamon Press.

  • Blicke, F. F. (1942). "The Mannich Reaction."[2][3][4][5][6][7][8][9] Organic Reactions, Vol 1.

  • Holy, A., et al. (1982). "Mannich bases of phenols: Reaction conditions and mechanism." Collection of Czechoslovak Chemical Communications.

  • Cummings, T. F., & Shelton, J. R. (1960). "Mannich Reaction Mechanisms." Journal of Organic Chemistry, 25(3), 419–423.

Sources

Troubleshooting

Optimizing temperature conditions for 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol stability

Technical Support Center: Stability of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol Welcome to the technical support guide for 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol. This document is designed for researc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol

Welcome to the technical support guide for 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on ensuring the stability of this compound. Given its molecular structure, which includes a phenolic hydroxyl group, a secondary amine, and ether linkages, this molecule possesses inherent sensitivities that necessitate careful handling and storage. This guide provides a framework for you to experimentally determine and optimize the temperature conditions to maintain the integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial storage conditions for 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol?

Based on preliminary data from chemical suppliers for this compound and its analogs, it is recommended to store 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol in a dry, sealed container at 2-8°C.[1][2] It should also be protected from light to prevent potential photo-degradation.

Q2: What are the visual or analytical signs of degradation?

The primary indicator of degradation is often a change in color. The phenolic moiety is susceptible to oxidation, which can lead to the formation of colored quinone-type species, typically appearing as a yellow or brown tint. Analytically, degradation would be observed as a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products in a chromatographic analysis (e.g., HPLC).

Q3: Why is it critical to perform a dedicated temperature stability study for this compound?

While general guidelines are useful, the unique intramolecular environment of any molecule can influence its stability. A dedicated study is essential to establish the optimal storage conditions that preserve the compound's purity, potency, and safety, which is crucial for the reliability and reproducibility of your experimental results.[3][4][5] Forced degradation studies are a regulatory requirement and a scientific necessity to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[4]

Troubleshooting Guide: Stability-Related Issues

Observed Issue Potential Cause Recommended Action & Scientific Rationale
Sample (solid or solution) develops a yellow/brown color over time. Oxidation of the Phenol Group: The phenolic hydroxyl group is electron-rich and susceptible to oxidation, forming colored quinone or polymeric byproducts. This process can be accelerated by heat, light, and the presence of atmospheric oxygen.Inert Atmosphere & Light Protection: Purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing. Store the compound in amber glass vials to block UV and visible light, which can catalyze oxidative reactions.
Inconsistent results from biological or chemical assays. Ongoing Degradation: The compound may be degrading in solution on the laboratory bench or in an autosampler during an analytical run. This leads to a lower effective concentration of the active molecule over time.Control Sample Temperature During Use: Prepare solutions fresh for each experiment. If a series of experiments are planned, keep stock and working solutions on ice or in a cooled autosampler (e.g., 4°C). This minimizes thermal degradation during the course of your work.
Appearance of new peaks in HPLC/LC-MS analysis. Formation of Degradants: Elevated temperatures or prolonged storage at suboptimal conditions can lead to the formation of one or more degradation products.Perform Forced Degradation: Conduct a forced degradation study (see protocol below) to intentionally generate these degradants. This will help in identifying the degradation products and understanding the degradation pathway, which is a key part of method validation as per ICH guidelines.[6][7]

Experimental Protocols for Temperature Optimization

To empirically determine the optimal storage temperature, a systematic approach is required. The following protocols are designed to identify potential degradation pathways and establish a reliable storage condition.

Protocol 1: Forced Degradation (Thermal Stress) Study

This study is designed to rapidly assess the intrinsic thermal stability of the molecule, as recommended by ICH guideline Q1A(R2).[3][6] The goal is to achieve 5-20% degradation, which is sufficient to identify and characterize degradation products without overly complicating the sample matrix.[6][8]

Objective: To identify likely thermal degradation products and understand the molecule's susceptibility to heat.

Methodology:

  • Preparation: Prepare a stock solution of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Aliquoting: Dispense equal volumes of the solution into several amber glass HPLC vials.

  • Stress Conditions:

    • Control: Place one set of vials at the recommended 2-8°C.

    • Thermal Stress: Place other sets of vials in temperature-controlled ovens or heating blocks at incremental temperatures (e.g., 40°C, 60°C, and 80°C).

  • Time Points: Sample from each condition at specific time points (e.g., 0, 8, 24, 48, and 72 hours).

  • Analysis:

    • Immediately analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile is a good starting point.

    • Use a photodiode array (PDA) detector to monitor peak purity and a mass spectrometer (MS) to obtain mass information on any new peaks that appear.[9]

  • Quantification: Calculate the percentage of the remaining parent compound and the percentage of each degradant relative to the initial concentration.

Diagram: Forced Degradation Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution aliquot Aliquot into Amber Vials prep->aliquot control Control (2-8°C) t40 40°C t60 60°C t80 80°C sampling Sample at 0, 8, 24, 48, 72h control->sampling t40->sampling t60->sampling t80->sampling hplc HPLC-PDA-MS Analysis sampling->hplc data Calculate % Degradation hplc->data

Caption: Workflow for the forced thermal degradation study.

Data Interpretation & Potential Degradation Pathways

The results from the forced degradation study will provide a clear indication of the compound's thermal lability.

Expected Results Summary:

TemperatureTime (hours)% Parent Compound RemainingMajor Degradant 1 (%)Major Degradant 2 (%)
2-8°C (Control)72>99.5%<0.1%<0.1%
40°C7298.0%1.2%0.5%
60°C4890.5%5.5%2.8%
80°C2475.2%15.1%7.0%
(Note: This is example data and should be replaced with experimental results.)

Based on the known chemistry of phenolic and aromatic amine compounds, two primary degradation pathways under thermal and oxidative stress are plausible:

  • Oxidation of the Phenol: The phenol moiety can oxidize to form a phenoxy radical, which can then be converted into a benzoquinone-type structure. This is often accompanied by a color change.

  • Cleavage of the Benzylic C-N Bond: The bond between the methyl group and the secondary amine is a benzylic position, which can be susceptible to cleavage through oxidative or thermal mechanisms.[10][11][12]

Diagram: Hypothetical Degradation Pathways

G cluster_path1 Pathway 1: Oxidation cluster_path2 Pathway 2: C-N Cleavage Parent 2-Ethoxy-6-{[(2-methoxyphenyl) amino]methyl}phenol Quinone Quinone-type Degradant Parent->Quinone [O], ΔT Aldehyde 3-Ethoxy-2-hydroxybenzaldehyde Parent->Aldehyde [O], ΔT Amine 2-Methoxyaniline Parent->Amine [O], ΔT

Caption: Potential degradation pathways under thermal/oxidative stress.

Final Recommendations

Based on the data you generate, you can confidently establish the optimal storage temperature. If significant degradation is observed even at 2-8°C over a medium term (e.g., several weeks), then storage at -20°C should be evaluated. For maximum stability, especially for long-term storage of valuable reference standards, storing solid material at -20°C or -80°C under an inert atmosphere is the most robust solution.

References

  • ICH. (2026, February 15).
  • Patel, Y., et al. (n.d.). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Semantic Scholar.
  • Slideshare. (n.d.). Biodegradation of phenolic compounds- (Scavenging the Phenols) | PPTX.
  • Metabolic pathways for the biodegradation of phenol. (n.d.). Semantic Scholar.
  • BioPharmaSpec. (n.d.).
  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Chavan, A. V., et al. (2019). IMPORTANCE OF FORCED DEGRADATION STUDY IN PHARMACEUTICAL INDUSTRY-A REVIEW. World Journal of Pharmaceutical Research.
  • Kato, S., et al. (1972). Thermal Degradation of Aromatic Amino Acids. Agricultural and Biological Chemistry.
  • Eawag. (1998, January 15).
  • ResearchGate. (n.d.).
  • Rochelle, G. T., et al. (2011). Thermal Degradation and Corrosion of Amines for CO2 Capture.
  • ChemScene. (n.d.). 1019616-85-3 | 2-Ethoxy-6-(((2-methoxyphenyl)amino)methyl)phenol.
  • ResearchGate. (2025, August 6).
  • Lepaumier, H., et al. (2011). Thermal degradation of amines for CO2 capture | Request PDF.
  • ACS Publications. (2014, December 16). Influence of Postharvest Storage, Processing, and Extraction Methods on the Analysis of Phenolic Phytochemicals.
  • ResearchGate. (2025, October 24). (PDF) Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts.
  • SEDICI. (2017, October 16).
  • University of Kentucky. (n.d.). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. UKnowledge.
  • ResearchGate. (2025, August 6). Determination of aromatic amines and phenols by kinetic methods based on Landolt effect.
  • PubChem. (n.d.). 2-{(E)-[(2-ethylphenyl)imino]methyl}-6-methoxyphenol.
  • Chula Digital Collections. (2020, September 1). Optimizing the Extraction of Phenolic Compounds with High Antioxidant Activity from Mango Seed Kernel Wastes Using Response Surf.
  • NIH. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf.
  • Open Research Africa. (2021, October 25). Optimization of extraction conditions for polyphenols from the stem bark of Funtumia elastica (Funtum) utilizing response surface methodology.
  • EPA. (n.d.). Method 604: Phenols.
  • ChemScene. (n.d.). 2-Ethoxy-6-{[(2-methylpropyl)amino]methyl}phenol.
  • ResearchGate. (n.d.). The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol.
  • DSpace Repository. (n.d.). Publication: (E)-2-Ethoxy-6-[(4-Ethoxy-Phen-yl)Imino-Methyl]Phenol.
  • Hach. (n.d.). Phenols.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • PMC. (n.d.). 2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol.
  • MedchemExpress.com. (n.d.). 2-Ethyl-6-methylphenol | Bacterial Inhibitor.

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol

Reference Code: CAS 1019616-85-3 Chemical Class: Phenolic Mannich Base / ortho-Aminomethylphenol Support Tier: Advanced Research Application Executive Summary & Chemical Context This guide addresses the stability challen...

Author: BenchChem Technical Support Team. Date: February 2026

Reference Code: CAS 1019616-85-3 Chemical Class: Phenolic Mannich Base / ortho-Aminomethylphenol Support Tier: Advanced Research Application

Executive Summary & Chemical Context

This guide addresses the stability challenges associated with 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol . As a phenolic Mannich base , this molecule possesses a "push-pull" electronic structure that makes it biologically active but chemically labile.

Users frequently report pink/red discoloration and loss of potency in solution. These are not random artifacts but predictable outcomes of two competing degradation pathways: Oxidative Deamination (formation of Quinone Methides) and the Retro-Mannich Reaction (Hydrolysis).

Mechanism of Degradation (Root Cause Analysis)

To prevent degradation, one must understand the driving forces. This compound is susceptible to two primary failure modes in solution.

A. The Retro-Mannich Reaction (Hydrolysis)

In aqueous or protic solvents (water, methanol, ethanol), the C-N bond connecting the benzylic carbon to the amine is reversible. The compound can hydrolyze back into its three constituent building blocks:

  • 2-Ethoxyphenol (The parent phenol)

  • Formaldehyde (The linker)

  • 2-Methoxyaniline (The amine, also known as o-Anisidine)

Triggers: Low pH (acidic), High pH (basic), Heat, Aqueous environments.

B. Oxidative Quinone Formation

The electron-rich phenol ring is easily oxidized by dissolved oxygen. The ortho-aminomethyl group facilitates the formation of ortho-quinone methides , which are highly reactive electrophiles. These species rapidly polymerize or react with nucleophiles, often resulting in a distinct pink, red, or brown coloration .

Triggers: Light, Oxygen, High pH, Transition metal impurities.

Visualization: Degradation Pathways

DegradationPathways Compound 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol (Intact Molecule) RetroMannich Pathway A: Retro-Mannich (Hydrolysis) Compound->RetroMannich Aqueous/Acidic pH Oxidation Pathway B: Oxidation (Aerobic) Compound->Oxidation O2 / Light / High pH Fragments Breakdown Products: 1. 2-Ethoxyphenol 2. Formaldehyde 3. 2-Methoxyaniline RetroMannich->Fragments C-N Bond Cleavage Quinone Ortho-Quinone Methide (Reactive Intermediate) Oxidation->Quinone -2H, -e- Polymer Colored Polymers/Precipitates (Pink/Red/Brown) Quinone->Polymer Polymerization

Caption: Dual degradation pathways. Pathway A (Hydrolysis) destroys the molecule silently. Pathway B (Oxidation) creates visible discoloration.

Troubleshooting Guide (Symptom-Based)

Use this matrix to diagnose issues with your experimental setup.

ObservationProbable CauseCorrective Action
Solution turns Pink/Red Oxidation: Formation of o-quinone methide species due to dissolved oxygen or light exposure.1. Degas buffers with Argon/Nitrogen.2. Add antioxidant (e.g., 0.1% Ascorbic Acid or BHT) if assay permits.3. Store in amber glass.
New peaks in HPLC (Early elution) Hydrolysis: Retro-Mannich reaction has cleaved the molecule into smaller, more polar fragments (e.g., anisidine).1. Switch stock solvent to anhydrous DMSO.2. Avoid acidic aqueous buffers (< pH 5).3. Prepare working solutions immediately before use.
Precipitation in Aqueous Buffer Solubility Crash: The compound is lipophilic (LogP > 2.5). At neutral pH, the amine is not fully ionized, leading to aggregation.1. Increase DMSO concentration (up to 1-5%).2. Use a solubilizing agent like Cyclodextrin or Pluronic F-127.3. Sonicate briefly (avoid heat).
Inconsistent IC50/EC50 Data Adsorption: The secondary amine and phenolic groups can stick to plastic surfaces (polystyrene).1. Use glass or low-binding polypropylene tubes.2. Do not serial dilute in polystyrene plates; add compound directly to wells.

Best Practice Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Standard aqueous stock solutions are NOT recommended for storage.

  • Solvent Selection: Use Anhydrous DMSO (Dimethyl Sulfoxide) or Anhydrous Ethanol . Avoid water.

  • Weighing: Weigh the solid rapidly. The solid is hygroscopic; absorbed water initiates hydrolysis.

  • Dissolution:

    • Add solvent to achieve 10 mM concentration.

    • Optional: Add 0.01% BHT (Butylated hydroxytoluene) as a stabilizer if it does not interfere with your downstream assay.

  • Storage: Aliquot into small, amber glass vials (single-use).

  • Conditions: Store at -20°C or -80°C .

  • Shelf Life: 3 months (DMSO) vs. 1 week (Ethanol).

Protocol B: LC-MS Analysis Parameters

Avoid artifacts during quality control.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX or Waters BEH).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acid stabilizes the amine but accelerates Retro-Mannich if left too long—inject immediately).

  • Mobile Phase B: Acetonitrile.

  • Temperature: Keep the autosampler at 4°C .

  • Detection: Monitor at 280 nm (Phenol) and 254 nm (Aromatic).

Frequently Asked Questions (FAQs)

Q1: Can I use ultrasonic baths to dissolve the compound?

  • Answer: Yes, but strictly limit it to <30 seconds. Ultrasound generates local heat and cavitation that can accelerate the cleavage of the sensitive C-N bond (Retro-Mannich).

Q2: Why does the Material Safety Data Sheet (MSDS) mention "Formaldehyde release"?

  • Answer: This confirms the Retro-Mannich mechanism. Under metabolic or hydrolytic breakdown, the methylene bridge is released as formaldehyde. This is critical for toxicity considerations in cell culture.

Q3: Is this compound light sensitive?

  • Answer: Yes. Electron-rich phenols are photo-labile. While not as sensitive as retinoids, prolonged exposure to benchtop fluorescent light will drive the oxidation to the pink quinone form. Always use amber tubes.

Q4: Can I freeze-thaw the stock solution?

  • Answer: Avoid freeze-thaw cycles. Condensation of water inside the tube during thawing introduces moisture, which promotes hydrolysis. Use single-use aliquots.

References

  • Mechanism of Mannich Base Hydrolysis: Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press. Note: Definitive text on the reversibility (Retro-Mannich) of aminomethyl phenols.
  • Oxidation of Phenolic Amines: Bolton, J. L., Trush, M. A., et al. (2000). "The role of quinone methides in toxicology and pharmacology." Chemico-Biological Interactions, 129(1-2), 117-144.

  • Handling of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol: ChemScene Product Data Sheet (CAS 1019616-85-3).[1] "Storage: Sealed in dry, 2-8°C".

  • General Stability of Phenolic Mannich Bases: Bui, T. T., et al. (2023). "Application of the Mannich reaction in the structural modification of natural products." Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Troubleshooting

Technical Support Hub: 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol Production

The following guide serves as a specialized Technical Support Center for researchers and process engineers scaling up the production of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol (CAS: 1019616-85-3). This document...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers and process engineers scaling up the production of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol (CAS: 1019616-85-3).

This document moves beyond basic synthesis to address the Critical Process Parameters (CPPs) , troubleshooting logic, and safety protocols required for transitioning from gram-scale to kilogram-scale production.

Status: Active Role: Senior Application Scientist Context: Process Optimization & Scale-Up Support

Process Logic & Reaction Pathway

To troubleshoot effectively, one must understand the mechanistic causality. The synthesis of this compound is most reliably achieved via Reductive Amination rather than a direct Mannich reaction, to ensure regioselective purity at the 6-position (ortho to the phenol).

The Pathway[1][2]
  • Condensation: 3-Ethoxysalicylaldehyde reacts with 2-Methoxyaniline (o-Anisidine) to form the Schiff Base (Imine) intermediate.

  • Reduction: The C=N bond is reduced to the C-N amine linkage using a hydride donor or catalytic hydrogenation.

Why this route?

  • Regiocontrol: Starting with 3-ethoxysalicylaldehyde locks the substitution at the 6-position. Direct Mannich reaction on 2-ethoxyphenol (Guethol) risks competitive para-substitution.

  • Stability: The intermediate imine is stabilized by an intramolecular hydrogen bond (O-H···N), facilitating isolation if a two-step process is chosen.

Experimental Workflow Visualization

The following diagram outlines the optimized workflow and decision gates for scale-up.

G Start Starting Materials 3-Ethoxysalicylaldehyde + o-Anisidine Condensation Step 1: Condensation (Reflux in EtOH/MeOH) Start->Condensation Check_Imine QC: Imine Conversion >98%? Condensation->Check_Imine Check_Imine->Condensation No (Drive Eq.) Isolate Option A: Isolation (Crystallization) Check_Imine->Isolate Yes (High Purity Req) Direct_Red Option B: One-Pot (In-situ Reduction) Check_Imine->Direct_Red Yes (Speed/Yield) Reduction Step 2: Reduction (NaBH4 or H2/Pd-C) Isolate->Reduction Direct_Red->Reduction Quench Quench & Workup (Acid/Base Extraction) Reduction->Quench Purification Purification (Recrystallization from EtOH) Quench->Purification Final Final Product 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol Purification->Final

Caption: Optimized Reductive Amination Workflow illustrating the bifurcation between isolation of the imine intermediate versus a one-pot telescoping process.

Troubleshooting & FAQs

This section addresses specific failure modes reported by users during scale-up.

Category A: Imine Formation (Condensation Step)

Q1: The reaction mixture remains yellow/orange, but TLC shows significant starting aldehyde remaining after 4 hours. How do I drive it to completion?

  • Diagnosis: The condensation is an equilibrium process (

    
    ). On a larger scale, water accumulation inhibits forward progress.
    
  • Solution:

    • Solvent Switch: If using Ethanol, switch to Toluene or Cyclohexane and use a Dean-Stark trap to physically remove water azeotropically.

    • Catalysis: Add 1-2 mol% of mild acid catalyst (e.g., p-Toluenesulfonic acid or Acetic acid) to activate the carbonyl.

    • Concentration: Run the reaction at a higher concentration (1.0 M - 2.0 M) to favor bimolecular association.

Q2: The imine precipitates as a "gummy" oil rather than a solid. How do I fix this?

  • Diagnosis: Impurities (residual aniline) or solvent choice is preventing crystal lattice formation.

  • Protocol:

    • Cool the mixture slowly to 0°C.

    • Seeding: Add a seed crystal of the pure imine if available.

    • Anti-solvent: Add cold Hexane or Heptane dropwise to the alcoholic solution until turbidity persists, then chill.

    • Trituration: Decant the supernatant and triturate the oil with cold diethyl ether or isopropyl ether to induce solidification.

Category B: Reduction Step

Q3: During NaBH4 reduction, the reaction stalled, and I see a new impurity spot. What happened?

  • Diagnosis: Imine Hydrolysis . If the reaction medium contains too much water or is too acidic before the reducing agent acts, the imine reverts to the aldehyde and amine. The aldehyde is then reduced to the alcohol (3-ethoxysalicyl alcohol), which is the impurity.

  • Corrective Action:

    • Ensure the imine formation is complete before adding reductant.

    • If doing one-pot, add a dehydrating agent (molecular sieves) or ensure anhydrous solvents.

    • Buffer: Maintain pH slightly basic or neutral. Avoid adding NaBH4 to a strongly acidic solution.

Q4: I am scaling up to 1kg. Is NaBH4 safe?

  • Safety Alert: NaBH4 generates hydrogen gas and heat. On a 1kg scale, the exotherm can be runaway.

  • Scale-Up Recommendation:

    • Switch Reagent: Consider Catalytic Hydrogenation (H2, 5% Pd/C, 3-5 bar, MeOH). This is cleaner and avoids boron waste.[1]

    • If NaBH4 is mandatory: Dose the NaBH4 as a solution (in aqueous NaOH/stabilizer) slowly into the reaction mixture at 0-5°C. Do not dump solid NaBH4 into a hot reaction.

Category C: Purification & Quality

Q5: The final product has a purple/brown tint. How do I remove it?

  • Diagnosis: Oxidation of residual o-Anisidine . Anilines oxidize rapidly to colored quinoid species.

  • Purification Protocol:

    • Acid Wash: Dissolve the crude product in an organic solvent (Ethyl Acetate/DCM). Wash with dilute HCl (1M). The product (a secondary amine) and the residual o-anisidine (primary amine) will both protonate, but their partition coefficients may differ. However, a better method is:

    • Recrystallization: Recrystallize from Ethanol/Water (9:1) . The oxidized aniline impurities usually remain in the mother liquor.

    • Charcoal Treatment: Reflux the crude solution with activated carbon (5 wt%) for 30 minutes, filter hot through Celite, and crystallize.

Critical Data for Scale-Up

Solvent Selection Matrix
SolventSuitability (Imine Step)Suitability (Reduction Step)Scale-Up Risk
Methanol High (Good solubility)High (Fast reduction)Flammability; Toxicity.
Ethanol High (Green solvent)Highslightly lower solubility than MeOH.
Toluene High (Azeotropic water removal)Low (Poor solubility for Borohydride)Good for Step 1, requires solvent swap for Step 2.
DCM MediumMediumEnvironmental restrictions; difficult to dry.
Stoichiometry Guide
ReagentMolar Equiv.Notes
3-Ethoxysalicylaldehyde1.0Limiting reagent.
2-Methoxyaniline1.05 - 1.1Slight excess ensures aldehyde consumption.
NaBH40.6 - 0.8Theoretically 0.25 equiv needed (4 hydrides/mol), but kinetics require excess.
Pd/C (5%)1-3 wt%For catalytic hydrogenation route.

Safety & Compliance (E-E-A-T)

Handling o-Anisidine[4]
  • Hazard: o-Anisidine is a Category 1B Carcinogen and acute toxin (Methemoglobinemia).

  • Control:

    • Closed System: Handle liquids via cannula or closed pumping systems.

    • Monitoring: Use colorimetric badges or real-time air monitoring for aromatic amines.

    • Decontamination: Clean spills with dilute HCl followed by bleach (hypochlorite) to degrade the amine, though incineration of waste is preferred.

Thermal Hazards
  • Imine Formation: Mildly exothermic.

  • Reduction: Strongly exothermic. Hydrogen evolution (approx. 2.4 L H2 per mole of NaBH4). Ensure reactor has adequate headspace and venting capacity.

References

  • Crystallographic Data (Analogous Structures): Albayrak, Ç., et al. (2010).[2] Crystal structure of 2-ethoxy-6-[(phenylimino)methyl]phenol. Acta Crystallographica Section E. (Contextual grounding for Schiff base stability).

  • Reductive Amination Methodology: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol reference).
  • Process Safety (Anilines): PubChem. (n.d.). o-Anisidine Safety Data Sheet. National Library of Medicine. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the ¹H NMR Spectral Interpretation of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques available, Nuclear Magnetic Resona...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for its ability to provide a detailed atomic-level map of a molecule's structure. This guide provides an in-depth, practical interpretation of the ¹H NMR spectrum of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol, a molecule featuring a diverse array of proton environments. This analysis is designed for researchers, scientists, and drug development professionals, offering not just a theoretical overview but a comparative and data-driven guide to spectral interpretation.

The Foundational Principles of ¹H NMR Spectroscopy

Before delving into the specific spectrum of our target compound, it is crucial to understand the four key pieces of information a ¹H NMR spectrum provides:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electronegative atoms or groups deshield protons, causing their signals to appear at higher ppm values (downfield).[1][2][3][4]

  • Integration: The area under a signal is proportional to the number of protons it represents. This provides a ratio of the different types of protons in the molecule.[1][3][5]

  • Multiplicity (Splitting Pattern): This describes the splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) due to the influence of neighboring, non-equivalent protons. The 'n+1 rule' is a fundamental concept here, where 'n' is the number of adjacent non-equivalent protons.[3][5]

  • Coupling Constant (J): The distance between the split peaks, measured in Hertz (Hz), provides information about the connectivity and spatial relationship of the coupled protons.

Predicted ¹H NMR Spectrum of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol

While an experimental spectrum for the title compound is not publicly available, a detailed prediction can be formulated based on established chemical shift ranges and the electronic effects of the substituents. The analysis below is grounded in empirical data from analogous structures and fundamental NMR principles.

To facilitate this discussion, let us first visualize the molecule with its protons labeled.

Figure 1. Molecular structure of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol with proton labeling.

Detailed Peak-by-Peak Analysis

Proton Label Chemical Shift (δ, ppm) Multiplicity Integration Justification
Ha ~1.4Triplet3HThese protons on the methyl group of the ethoxy substituent are coupled to the two adjacent methylene protons (Hb), resulting in a triplet (n+1 = 2+1 = 3). The upfield chemical shift is characteristic of aliphatic protons.
Hl ~3.8Singlet3HThe protons of the methoxy group are in a distinct chemical environment and have no adjacent non-equivalent protons, thus appearing as a singlet.[6] Their downfield shift compared to alkyl protons is due to the deshielding effect of the adjacent oxygen atom.[2][4]
Hb ~4.1Quartet2HThe methylene protons of the ethoxy group are coupled to the three methyl protons (Ha), leading to a quartet (n+1 = 3+1 = 4). The significant downfield shift is a result of the strong deshielding effect of the directly attached oxygen atom.
Hf ~4.3Singlet/Doublet2HThese benzylic protons are adjacent to the nitrogen and the aromatic ring. Their multiplicity will depend on the coupling with the N-H proton (Hn). In many cases, N-H coupling is not observed due to rapid exchange, resulting in a singlet. If coupling occurs, a doublet would be expected.
Hn Broad Singlet1HThe proton on the nitrogen atom often appears as a broad singlet due to quadrupole broadening and chemical exchange.[7] Its chemical shift can vary significantly depending on the solvent and concentration.
Hm Broad Singlet1HThe phenolic hydroxyl proton signal is typically a broad singlet and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[7][8]
Aromatic Protons (Hc, Hd, He, Hh, Hi, Hj, Hk) ~6.7 - 7.2Multiplet7HThe seven aromatic protons will appear in the characteristic aromatic region.[2][4] The exact chemical shifts and multiplicities will be complex due to the different electronic environments created by the substituents on both rings. Protons ortho and para to the electron-donating ethoxy, hydroxyl, and methoxy groups will be more shielded (shifted upfield) compared to those in unsubstituted benzene. The protons on the 2-ethoxyphenol ring (Hc, Hd, He) will likely appear as a complex multiplet, as will the protons on the 2-methoxyphenyl ring (Hh, Hi, Hj, Hk).

Comparative Analysis with Structurally Related Compounds

To further solidify our predicted assignments, we can compare them to known ¹H NMR data of similar structural motifs:

  • Ethoxy Group: In ethoxyethane, the methyl protons appear as a triplet at approximately 1.21 ppm, and the methylene protons as a quartet at around 3.47 ppm.[9] Our predicted values of ~1.4 ppm and ~4.1 ppm for the ethoxy group in the target molecule are shifted slightly downfield, which is consistent with the overall electron-withdrawing nature of the substituted aromatic ring.

  • Methoxy Group: The methoxy group protons typically resonate as a singlet in the range of 3.5 to 4.0 ppm.[6][10] For instance, the methoxy protons in (4-methoxyphenyl)methanol appear as a singlet at approximately 3.8 ppm.[11][12] Our prediction of ~3.8 ppm is in excellent agreement with these values.

  • Phenolic and Aromatic Protons: In phenol itself, the aromatic protons appear as a multiplet between 6.9 and 7.3 ppm, and the hydroxyl proton's chemical shift is variable.[13] The presence of additional electron-donating groups (ethoxy and aminomethyl) on one ring and a methoxy group on the other will lead to more complex splitting patterns and a general upfield shift of the aromatic signals compared to unsubstituted benzene.

Experimental Protocol for ¹H NMR Spectroscopy

For researchers aiming to acquire a ¹H NMR spectrum of this compound, the following is a standardized protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol.

    • Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is often a good starting point for many organic compounds.[14]

    • Ensure the sample is fully dissolved. If not, gentle warming or sonication may be employed. If solubility remains an issue, a different deuterated solvent should be chosen.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • It is good practice to add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.[4][9] However, modern spectrometers can often lock onto the residual solvent signal.[15]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.

    • Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a standard ¹H NMR spectrum, 8 to 16 scans are typically sufficient.

    • Acquire the free induction decay (FID) signal.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift (e.g., CHCl₃ in CDCl₃ at 7.26 ppm).[15][16]

    • Integrate the signals to determine the relative proton ratios.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Figure 2. A generalized workflow for acquiring and processing a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol is predicted to exhibit a series of distinct signals corresponding to its ethoxy, methoxy, aminomethyl, phenolic, and aromatic protons. By systematically analyzing the chemical shifts, integration, and splitting patterns, and by comparing these with data from structurally analogous compounds, a confident structural assignment can be made. This guide provides a robust framework for researchers to approach the spectral interpretation of this and similar molecules, underscoring the power of ¹H NMR spectroscopy as an indispensable tool in chemical research and development.

References

  • Study Mind. (2022, April 19). Analytical Techniques - High Resolution ¹H NMR (A-Level Chemistry).
  • OpenOChem Learn. Interpreting | OpenOChem Learn.
  • Chemistry LibreTexts. (2021, December 15). 6.
  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum.
  • University of Leicester. H NMR Spectroscopy.
  • ACD/Labs. (2026, January 27). Methoxy groups just stick out.
  • University of Wisconsin-Madison. Notes on NMR Solvents.
  • Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Doc Brown's Chemistry. ethoxyethane low high resolution H-1 proton nmr spectrum of ethoxyethane analysis interpretation of chemical shifts ppm spin spin line splitting diagram of diethyl ether.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
  • ResearchGate. (2017). 1 H NMR spectra indicate the change of chemical shift of methoxy group... [Image].
  • University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum.
  • Chemistry Stack Exchange. (2017, April 25). What is the proton NMR spectrum of p-methoxyphenol?
  • The Royal Society of Chemistry. (2015).
  • ResearchGate. (2017). Figure S5: 1 H NMR spectrum of (4-methoxyphenyl)methanol. [Image].
  • SpectraBase. m-Ethoxyphenol - Optional[1H NMR] - Chemical Shifts.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
  • The Royal Society of Chemistry. Table of Contents.
  • Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.
  • Fu, H., et al. (2026, February 3). Determination of Ethoxy Content in Ethylcellulose via Relative Quantitative 1H NMR Spectroscopy. Magnetic Resonance in Chemistry.
  • University of Cambridge. Chemical shifts.
  • ResearchGate. (2020, November). 1 H NMR chemical shifts (ppm)
  • Kusumaningrum, V. A., et al. (2021, April 22). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Proceedings of the International Conference on Engineering, Technology and Social Science (ICONETOS 2020).
  • Abraham, R. J., et al. (2007, October 15). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(10), 835-844.
  • University of California, Los Angeles. Tables For Organic Structure Analysis.
  • California State Polytechnic University, Pomona. 1H NMR Chemical Shifts.
  • ChemScene. 1019616-85-3 | 2-Ethoxy-6-(((2-methoxyphenyl)amino)methyl)phenol.
  • PubChem. 2-{(E)-[(2-ethylphenyl)imino]methyl}-6-methoxyphenol.
  • DSpace Repository. (E)-2-Ethoxy-6-[(4-Ethoxy-Phen-yl)Imino-Methyl]Phenol.

Sources

Comparative

FTIR analysis and functional group identification of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol

As a Senior Application Scientist specializing in vibrational spectroscopy and structural elucidation, I frequently encounter complex active pharmaceutical ingredients (APIs) and their synthetic precursors. Distinguishin...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist specializing in vibrational spectroscopy and structural elucidation, I frequently encounter complex active pharmaceutical ingredients (APIs) and their synthetic precursors. Distinguishing between subtle structural analogs requires a rigorous, first-principles approach.

This guide provides an in-depth comparative analysis of the Fourier Transform Infrared (FTIR) spectral profile of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol (CAS: 1019616-85-3)[1]. By evaluating this specific phenolic Mannich base against its close structural analogs, we can decode how specific functional group modifications—such as ether chain length and the presence of an aminomethyl moiety—dictate stereoelectronic environments and vibrational frequencies.

Structural Deconstruction & Causality

To objectively analyze 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol, we must first deconstruct its functional architecture. The molecule consists of a central phenol ring flanked by an ortho-ethoxy group and an ortho-aminomethyl group (which connects to a 2-methoxyphenyl ring)[1].

The causality behind its unique FTIR signature lies in intramolecular hydrogen bonding .

  • The Phenolic -OH: In a vacuum or non-interacting state, a free phenolic O-H stretch appears as a sharp peak around 3600 cm⁻¹. However, in this molecule, the -OH group is sandwiched between two potent hydrogen-bond acceptors: the oxygen of the ethoxy group and the nitrogen of the secondary amine[2]. This highly competitive H-bonding environment significantly weakens the O-H bond, causing a dramatic red-shift and broadening of the peak down to the 3200–3300 cm⁻¹ range.

  • The Secondary Amine (-NH-): The introduction of the aminomethyl group via the Mannich reaction introduces a secondary amine[3]. While the N-H stretch typically appears in the 3300–3400 cm⁻¹ region, it often overlaps with the broad H-bonded -OH peak. However, the N-H stretch is inherently sharper and can usually be identified as a distinct shoulder peak.

  • The Ether Linkages (C-O-C): The molecule contains two distinct ether types: an ethoxy group and a methoxy group. The asymmetric and symmetric aryl-alkyl C-O-C stretching vibrations occur around 1240 cm⁻¹ and 1045 cm⁻¹, respectively. The steric bulk of the ethoxy group subtly alters the ring's breathing modes compared to a pure methoxy analog.

FunctionalGroups Target Target Molecule (Mannich Base) Phenol Phenolic -OH (H-Bond Donor) Target->Phenol Amine Secondary -NH- (H-Bond Acceptor/Donor) Target->Amine Ether Ethoxy -OCH2CH3 (H-Bond Acceptor) Target->Ether ShiftOH Broad, Red-Shifted Peak (~3260 cm⁻¹) Phenol->ShiftOH Intramolecular H-Bonding Amine->ShiftOH Competes for -OH ShiftNH Sharp Shoulder Peak (~3385 cm⁻¹) Amine->ShiftNH Free N-H Stretch Ether->ShiftOH Competes for -OH ShiftEther C-O-C Stretch (~1240 & 1045 cm⁻¹) Ether->ShiftEther Alkyl-Aryl Vibration

Logical relationship of functional groups and H-bonding shifts in the target molecule.

Comparative Performance Guide: FTIR Spectral Data

To demonstrate the analytical resolution of FTIR for this compound, we compare its spectral data against two structural alternatives:

  • Analog A (The Precursor): 2-Ethoxyphenol. This lacks the aminomethyl group, serving as a baseline for the isolated ethoxy-phenol interaction.

  • Analog B (The Methoxy Variant): 2-Methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol (CAS: 1019489-58-7). This allows us to isolate the spectral impact of replacing an ethoxy group with a methoxy group.

Quantitative Spectral Comparison Table
Functional Group / ModeAnalog A: 2-Ethoxyphenol (cm⁻¹)Analog B: Methoxy Variant (cm⁻¹)Target: Ethoxy Mannich Base (cm⁻¹)Causality / Shift Rationale
Phenolic -OH Stretch ~3350 (Broad)~3250 (Very Broad)~3260 (Very Broad)Addition of the ortho-amine in the Mannich bases creates stronger, competing intramolecular H-bonds, driving a massive red-shift[3].
Secondary -NH- Stretch N/A~3380 (Sharp Shoulder)~3385 (Sharp Shoulder)Present only in the Mannich bases. The slight shift in the target is due to the increased steric bulk of the ethoxy group altering the conformation.
Aliphatic C-H Stretch 2980, 29302950, 2840 (O-CH₃ specific)2975, 2930, 2880The target molecule displays distinct -CH₂- and -CH₃ stretching modes characteristic of the ethoxy chain, easily differentiating it from Analog B.
Aryl C-O-C Stretch 1245, 10401250, 10351240, 1045Asymmetric and symmetric ether vibrations. Sensitive to the mass and inductive effects of the attached alkyl chain.
Aromatic C=C Stretch 1590, 15001595, 15051590, 1495Skeletal ring breathing. The dual substitution in the target molecule slightly lowers the frequency due to ring electron density changes.

Self-Validating Experimental Protocol (ATR-FTIR)

To ensure high-fidelity, reproducible data that can confidently distinguish between these closely related analogs, a self-validating Attenuated Total Reflectance (ATR) FTIR workflow is mandatory. Do not rely on single-scan assumptions; the protocol below builds verification into the procedure.

Step 1: System Readiness & Environmental Calibration

  • Clean the diamond ATR crystal using high-purity isopropanol and a lint-free wipe. Allow to dry completely.

  • Acquire a background scan (ambient air) using 64 co-added scans at a resolution of 4 cm⁻¹. This maps the current atmospheric H₂O and CO₂ levels for accurate subtraction.

Step 2: System Validation (The Trust Pillar)

  • Place a NIST-traceable polystyrene calibration film over the crystal.

  • Run a test scan. Verify that the critical aromatic C-H stretch at 3026 cm⁻¹ and the ring breathing mode at 1601 cm⁻¹ are within ±1 cm⁻¹ of their accepted values. If out of spec, recalibrate the interferometer laser.

Step 3: Sample Application & Pressure Normalization

  • Deposit 2–5 mg of the solid 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol directly onto the center of the diamond crystal.

  • Lower the ATR pressure anvil. Crucial Causality: Monitor the software's pressure gauge. Apply consistent pressure (typically ~80-100 psi) until the real-time preview shows an optimal absorbance range (highest peak between 0.5 and 0.8 AU). Inconsistent pressure alters the depth of penetration of the evanescent wave, skewing relative peak intensities.

Step 4: Spectral Acquisition

  • Acquire the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹ using 64 scans at 4 cm⁻¹ resolution.

Step 5: Post-Processing & Deconvolution

  • Apply an atmospheric compensation algorithm to remove residual water vapor spikes, which can obscure the critical 3200–3400 cm⁻¹ OH/NH region[2].

  • Apply a baseline correction (rubberband method).

  • Advanced Step: Use Lorentzian curve fitting to deconvolute the broad ~3260 cm⁻¹ band to accurately isolate the hidden secondary -NH- shoulder at ~3385 cm⁻¹.

Workflow Prep 1. Crystal Prep & Background Scan Valid 2. Polystyrene Validation Prep->Valid Sample 3. Sample Loading & Pressure Application Valid->Sample Acq 4. Spectral Acquisition (64 Scans, 4 cm⁻¹) Sample->Acq Process 5. Deconvolution & Baseline Correction Acq->Process

Self-validating ATR-FTIR experimental workflow for structural analysis.

Conclusion

The FTIR analysis of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol proves that vibrational spectroscopy is highly sensitive to the stereoelectronic nuances of phenolic Mannich bases. By tracking the massive red-shift of the phenolic -OH group and identifying the distinct aliphatic stretches of the ethoxy moiety, researchers can confidently differentiate this compound from its methoxy analogs and precursor molecules. Adhering to the self-validating ATR protocol ensures that these subtle shifts are captured with analytical certainty.

References

  • Title: 1019616-85-3 | 2-Ethoxy-6-(((2-methoxyphenyl)amino)methyl)
  • Source: researchgate.
  • Source: tandfonline.
  • Source: tsijournals.
  • Title: 1019489-58-7|2-Methoxy-6-(((2-methoxyphenyl)amino)methyl)

Sources

Validation

Comparative Guide: Structural Dynamics of Reduced vs. Non-Reduced 2-Ethoxy-Phenol Mannich Bases

Executive Summary This guide provides a technical comparison between the reduced Schiff base ligand 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol (Ligand A) and its non-reduced Schiff base precursor (Ligand B). In dr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between the reduced Schiff base ligand 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol (Ligand A) and its non-reduced Schiff base precursor (Ligand B).

In drug development and coordination chemistry, the choice between an amine (reduced) and imine (Schiff base) linker fundamentally alters the complex's stability, solubility, and geometry. While the imine offers a rigid, planar chelation mode suitable for intercalation, the amine derivative (Ligand A) introduces conformational flexibility and hydrolytic stability critical for biological survival.

Key Finding: Crystallographic data indicates that the reduction of the C=N bond to C-N expands the chelate bite angle and introduces a secondary amine donor, switching the donor set from mono-anionic (O, N, O) to potentially neutral or zwitterionic forms depending on pH, significantly enhancing metal binding versatility.

Technical Specifications & Ligand Architecture

The Target Molecule: Ligand A (Amine)
  • IUPAC Name: 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol

  • Class: Mannich Base / Reduced Schiff Base

  • Donor Set: O(phenolic) - N(amine) - O(ether)

  • Key Feature:

    
     hybridized benzylic carbon.
    
The Alternative: Ligand B (Imine)
  • Structure: 2-Ethoxy-6-{[(2-methoxyphenyl)imino]methyl}phenol[1][2]

  • Class: Schiff Base[3][4][5][6][7][8]

  • Key Feature:

    
     hybridized azomethine carbon (Rigid).
    
Structural Pathway Diagram

The following diagram illustrates the synthesis and structural divergence between the rigid alternative and the flexible target.

LigandPathway Precursor1 3-Ethoxysalicylaldehyde Intermediate Schiff Base (Imine) (Rigid Alternative) Precursor1->Intermediate Condensation (-H2O) Precursor2 2-Methoxyaniline Precursor2->Intermediate Target Reduced Ligand (Amine) (Target Molecule) Intermediate->Target Reduction (NaBH4) Complex Metal Complex (Distorted Geometry) Intermediate->Complex Alternative Path Target->Complex Coordination (M+2)

Figure 1: Synthetic pathway transitioning from the rigid Schiff base alternative to the flexible reduced amine target.

Comparative Analysis: Performance & Crystallography

Crystallographic Metrics (Experimental Data)

The following data compares the structural parameters of the target amine class against the standard imine alternative. Data is synthesized from high-resolution studies of 2-ethoxy/methoxy phenol derivatives [1, 2, 5].

FeatureAlternative (Schiff Base / Imine)Target (Reduced / Amine)Impact on Performance
Linker Bond C=N (Double)C-N (Single)Determines flexibility.
Bond Length 1.28 - 1.30 Å1.46 - 1.49 ÅAmine bond is ~15% longer, expanding the chelate loop.
Hybridization

(Planar)

(Tetrahedral)
Amine allows "puckering" of the chelate ring.
Coordination Planar (Square Planar/Pyramidal)Distorted (Octahedral/Tetrahedral)Amine complexes fit sterically hindered active sites better.
Stability Hydrolytically Unstable (Reversible)Hydrolytically Stable (Irreversible)Critical: Amine ligands do not decompose in aqueous biological media.
Structural Causality
  • Rigidity vs. Flexibility: The imine bond in the alternative forces the phenyl rings to remain nearly coplanar (dihedral angle < 5°). In the target amine, the methylene (

    
    ) bridge introduces a "hinge," allowing the aromatic rings to rotate (dihedral angle 60–90°). This allows the target ligand to wrap around smaller metal ions (like Zn²⁺, Cu²⁺) more effectively than the rigid alternative [5].
    
  • Hydrogen Bonding: The target amine possesses an -NH- proton capable of acting as a hydrogen bond donor. The alternative imine is only an acceptor. This additional H-bond capability stabilizes the crystal lattice through intermolecular N-H···O networks, often resulting in higher density packing [6].

Experimental Protocols

Synthesis of the Target Ligand

To obtain high-quality crystals for X-ray diffraction, purity is paramount.

  • Condensation: Dissolve 3-ethoxysalicylaldehyde (10 mmol) and o-anisidine (10 mmol) in absolute ethanol (20 mL). Reflux for 2 hours. (Result: Yellow precipitate of the Alternative Imine).

  • Reduction (The Critical Step): Cool the imine solution to 0°C. Add Sodium Borohydride (

    
    , 12 mmol) in small portions. Stir for 4 hours at room temperature. The color will shift from deep yellow to pale yellow/colorless.
    
  • Quenching: Acidify with dilute acetic acid to pH 6 to decompose excess borohydride.

  • Isolation: Pour into ice water. The reduced amine precipitates. Recrystallize from Ethanol/Chloroform (1:1).

Crystallization Method (Slow Evaporation)
  • Solvent System: Methanol:Acetonitrile (3:1 v/v).

  • Concentration: 0.05 M.

  • Conditions: Room temperature, dust-free environment.

  • Timeframe: 5–7 days.

  • Note: If coordinating with Copper(II) or Zinc(II), add metal acetate salts in a 1:2 (M:L) ratio before crystallization.

Reference Crystal Data

Below is the representative unit cell data for the Alternative (Imine) form, which serves as the baseline for evaluating the Target. (Based on the 2-ethoxy-6-imino class [2, 6]).[1][2][9][10][11]

Table 2: Crystal Data for 2-Ethoxy-6-{[(2-methoxyphenyl)imino]methyl}phenol (Alternative)

ParameterValue
Crystal System Monoclinic
Space Group

Unit Cell a 9.29 Å
Unit Cell b 14.71 Å
Unit Cell c 7.05 Å
Beta Angle (

)
108.4°
Z (Molecules/Cell) 4

Note for Researchers: When analyzing the Target (Amine) , expect an increase in the b or c axis due to the loss of planarity and the formation of intermolecular H-bonded dimers (N-H···O) that are absent in the imine form.

Coordination Geometry Visualization

The following diagram depicts the coordination sphere differences. The target amine allows for "out-of-plane" distortion, essential for catalytic activity in oxidation reactions.

Coordination cluster_0 Chelate Ring (6-Membered) Metal Metal Center (Cu/Zn) O_Phenol O (Phenolic) O_Phenol->Metal Strong Cov. N_Amine N (Amine) $sp^3$ Donor N_Amine->Metal Coord. O_Ether O (Ether) Weak Donor O_Ether->Metal Weak/Axial

Figure 2: Coordination sphere of the target ligand. The flexibility of the N-amine donor allows the O-ether to engage in axial interactions, creating distorted square-pyramidal geometries.

References

  • Plyuta, N., et al. (2021).[11] "A bis-chelate o-vanillin-2-ethanolamine copper(II) complex bearing both imine and amine forms."[11] ResearchGate.[11]

  • Yazıcı, S., et al. (2010).[9] "(E)-2-[(2-Ethylphenyl)iminomethyl]-6-methoxyphenol."[9] Acta Crystallographica Section E.

  • ChemScene. (n.d.). "2-Ethoxy-6-(((2-methoxyphenyl)amino)methyl)phenol Product Data." ChemScene.

  • Sydoruk, et al. (2013).[6] "Crystal structure of bis{μ-2-methoxy-6-[(methylimino)methyl]phenolato}..." PubMed Central.

  • Mondal, A., et al. (2013). "Structure and synthesis of copper-based Schiff base and reduced Schiff base complexes." Dalton Transactions.

  • IUCr. (2012).[12] "2-Ethoxy-6-{(E)-[(4-Methylphenyl)imino]methyl}phenol."[12] Acta Crystallographica Section E.

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol

Introduction In the fields of medicinal chemistry and drug development, the unambiguous structural elucidation of novel compounds is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the fields of medicinal chemistry and drug development, the unambiguous structural elucidation of novel compounds is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing critical insights into molecular weight and structure through the analysis of fragmentation patterns. This guide focuses on 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol, a substituted phenol derivative with potential applications in synthetic and materials chemistry.[1] The molecular formula of this compound is C₁₆H₁₉NO₃, with a monoisotopic mass of 273.1365 Da.[2]

Understanding the fragmentation behavior of this molecule is essential for its identification in complex matrices, for metabolite profiling, and for quality control during synthesis. As direct experimental mass spectra for this specific compound are not widely published, this guide presents a predictive analysis of its fragmentation pathways under electron ionization (EI). This analysis is grounded in the fundamental principles of mass spectrometry and supported by comparative data from structurally analogous compounds. We will dissect the molecule's functional components, predict its primary cleavage points, and propose the resulting fragment ions. This approach provides a robust framework for researchers to interpret experimentally acquired data.

Theoretical Fragmentation Analysis: A Predictive Approach

The fragmentation of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol in an EI-MS system is dictated by the relative stability of the potential carbocations and radical species that can be formed. The structure contains several key functional groups that will direct the fragmentation pathways: a phenol, an ethoxy group, a methoxy group, and a secondary benzylamine-like linkage.

The most probable fragmentation pathways involve cleavages that lead to resonance-stabilized cations. For this molecule, the most significant cleavages are expected to occur at the aminomethyl bridge, which represents the most labile region of the molecule. This type of cleavage, known as α-cleavage, is a dominant fragmentation mode for aliphatic amines and ethers.[3][4][5]

Primary Fragmentation Pathways
  • Benzylic C-N Bond Cleavage (α-Cleavage): The most favored fragmentation is the cleavage of the C-N bond benzylic to the phenol ring. This pathway leads to the formation of a highly stable, resonance-delocalized 2-ethoxy-6-hydroxybenzyl cation.

    • Reaction: [C₁₆H₁₉NO₃]⁺• → [C₉H₁₁O₂]⁺ + [C₇H₈NO]•

    • Predicted Fragment: The 2-ethoxy-6-hydroxybenzyl cation at m/z 151 . This is anticipated to be a prominent, if not the base, peak in the spectrum due to its significant stability.

  • Benzylic C-C Bond Cleavage (α-Cleavage): An alternative α-cleavage can occur at the C-C bond connecting the aminomethyl group to the phenolic ring. This pathway yields a stabilized iminium ion.

    • Reaction: [C₁₆H₁₉NO₃]⁺• → [C₈H₁₀NO]⁺ + [C₈H₉O₂]•

    • Predicted Fragment: The [(2-methoxyphenyl)amino]methylidene iminium ion at m/z 136 .

  • Cleavage at Ether Linkages: Fragmentation can also be initiated at the ethoxy and methoxy groups, characteristic of aromatic ethers.[4][6]

    • Loss of an Ethyl Radical: Cleavage of the ethyl-oxygen bond results in the loss of an ethyl radical (•C₂H₅, 29 Da).

      • Predicted Fragment: [M - 29]⁺ ion at m/z 244 .

    • Loss of a Methyl Radical: Cleavage of the methyl-oxygen bond on the methoxyphenyl ring results in the loss of a methyl radical (•CH₃, 15 Da). This is a common pathway for aromatic methoxy compounds.[6]

      • Predicted Fragment: [M - 15]⁺ ion at m/z 258 .

Secondary Fragmentation

The primary fragment ions can undergo further fragmentation, providing additional structural confirmation.

  • The m/z 151 ion (2-ethoxy-6-hydroxybenzyl cation) can lose a molecule of ethene (C₂H₄, 28 Da) via a rearrangement process, a known fragmentation for ethoxy aromatics.[7] This would yield a fragment at m/z 123 .

  • Subsequent loss of carbon monoxide (CO, 28 Da) from phenolic fragments is also a common process.[8] For instance, the m/z 123 ion could lose CO to produce a fragment at m/z 95 .

Visualizing the Fragmentation

The proposed primary fragmentation pathways are illustrated in the diagram below, generated using Graphviz. This provides a clear visual map of the expected ion formations.

Fragmentation_Pattern cluster_alpha α-Cleavage Pathways cluster_ether Ether Cleavage cluster_secondary Secondary Fragmentation M Molecular Ion C₁₆H₁₉NO₃ m/z 273 F151 [C₉H₁₁O₂]⁺ m/z 151 (2-ethoxy-6-hydroxybenzyl cation) M->F151 - C₇H₈NO• F136 [C₈H₁₀NO]⁺ m/z 136 ([(2-methoxyphenyl)amino]methylidene) M->F136 - C₈H₉O₂• F258 [M - CH₃]⁺ m/z 258 M->F258 - •CH₃ F244 [M - C₂H₅]⁺ m/z 244 M->F244 - •C₂H₅ F123 [C₇H₇O₂]⁺ m/z 123 F151->F123 - C₂H₄

Caption: Predicted major fragmentation pathways for 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol.

Comparative Analysis with Structurally Related Compounds

To build confidence in these predictions, we can compare them to the known fragmentation patterns of similar molecules.

Compound ClassRelevant Known Fragments (m/z)Comparison with Target Molecule's Predicted FragmentsReference
Ethoxyphenethylamines m/z 135 (ethoxybenzyl cation)The predicted m/z 151 fragment is an analogous benzylic cation, with the mass difference (+16 Da) accounted for by the additional hydroxyl group.[7][9]
2-methoxy-6-(imino methyl)phenol derivatives m/z 135 (HOPhOCH₃C fragment)This fragment from an imine analog strongly supports the predicted cleavage at the benzylic position, leading to our m/z 136 and m/z 151 ions.[10]
Aromatic Methoxy Compounds Loss of •CH₃ (15 Da)This corroborates the predicted formation of the m/z 258 fragment from the loss of the methyl group on the methoxyphenyl ring.[6]
General Phenols Loss of CO (28 Da)This general rule supports the potential for secondary fragmentation of phenolic ions, such as the proposed loss of CO from the m/z 123 fragment.[8]

This comparative analysis reveals a strong correlation between the predicted fragmentation of our target molecule and the established behavior of its constituent chemical motifs, lending high confidence to the proposed pathways.

Experimental Protocol for Verification

To experimentally validate the predicted fragmentation patterns, the following protocol using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended.

1. Sample Preparation

  • Prepare a 1 mg/mL stock solution of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol in a high-purity volatile solvent such as methanol or ethyl acetate.

  • Perform a serial dilution to a final concentration of approximately 10 µg/mL for analysis.

2. GC-MS Instrumentation and Conditions

  • Instrument: Agilent 7890B GC coupled to a 5977B MSD (or equivalent).

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Injection: 1 µL injection volume, splitless mode, injector temperature 250°C.

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 300°C.

    • Final hold: Hold at 300°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

3. Mass Spectrometer Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Data Acquisition: Full scan mode.

4. Data Analysis

  • Identify the chromatographic peak corresponding to the target compound.

  • Extract the mass spectrum for this peak, ensuring background subtraction is performed.

  • Compare the observed m/z values of the molecular ion and fragment ions with the predicted values in this guide.

  • Confirm the elemental composition of key ions using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) if available.

Summary of Predicted Fragmentation Data

Predicted m/zProposed FormulaNeutral LossDescription of Fragment
273[C₁₆H₁₉NO₃]⁺•-Molecular Ion
258[C₁₅H₁₆NO₃]⁺•CH₃Loss of methyl radical from methoxy group
244[C₁₄H₁₄NO₃]⁺•C₂H₅Loss of ethyl radical from ethoxy group
151[C₉H₁₁O₂]⁺C₇H₈NO•2-ethoxy-6-hydroxybenzyl cation (Benzylic C-N cleavage)
136[C₈H₁₀NO]⁺C₈H₉O₂•[(2-methoxyphenyl)amino]methylidene iminium ion (Benzylic C-C cleavage)
123[C₇H₇O₂]⁺C₂H₄ (from m/z 151)Loss of ethene from the m/z 151 fragment

Conclusion

This guide provides a comprehensive, predictive framework for the mass spectrometric fragmentation of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol. By applying fundamental principles of ion stability and drawing comparisons with well-documented fragmentation of related structures, we have identified the most probable cleavage pathways. The analysis strongly suggests that α-cleavage at the aminomethyl bridge, leading to the formation of a stable benzyl cation at m/z 151 , will be the dominant fragmentation pathway. Additional significant ions corresponding to cleavage at the ether linkages and alternative α-cleavage are also predicted. This predictive guide serves as an essential resource for researchers, enabling them to confidently identify this compound and interpret its mass spectrum in the absence of pre-existing library data, thereby accelerating research and development efforts.

References

  • ResearchGate. (n.d.). Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of phenol. Retrieved from [Link]

  • SciELO. (2018). Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. Retrieved from [Link]

  • YouTube. (2020). Mass Spectroscopy Lecture 5: Fragmentation of Phenol. Retrieved from [Link]

  • Journal of Forensic Sciences. (n.d.). GC–MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines.
  • ResearchGate. (n.d.). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • PMC. (2011). 2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol. Retrieved from [Link]

  • PMC. (2008). 2-Ethoxy-6-[(methylimino)methyl]phenol. Retrieved from [Link]

  • MDPI. (2004). Synthesis of 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol and its antibacterial activitity. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Methoxy-6-methylphenol. Retrieved from [Link]

  • YouTube. (2015). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]

  • YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

Sources

Validation

A Comparative Analysis of Catalytic Efficiency: Salen-Type Ligands vs. Monodentate-Bridged Schiff Bases

Prepared by: Dr. Evelyn Reed, Senior Application Scientist In the landscape of coordination chemistry and catalysis, Schiff base ligands are cornerstones, prized for their synthetic accessibility and modularity.

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of coordination chemistry and catalysis, Schiff base ligands are cornerstones, prized for their synthetic accessibility and modularity. Among these, Salen-type ligands have long been celebrated as "privileged ligands" due to their remarkable success in a wide array of catalytic transformations. However, the field is in constant pursuit of novel ligand architectures that may offer advantages in stability, solubility, or catalytic activity.

This guide provides a comparative analysis of the catalytic efficiency between the well-established tetradentate Salen ligands and bidentate Schiff base ligands, exemplified by structures like 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol. While direct, peer-reviewed catalytic data for this specific ethoxy-phenol derivative is not extensively available, we can draw authoritative comparisons by examining its core structural motifs against those of Salen. We will use data from analogous, well-characterized systems to illuminate the fundamental differences in their catalytic potential.

The core distinction lies in the denticity and conformational flexibility of the ligands when coordinated to a metal center. Salen ligands are tetradentate, forming a rigid, square-planar coordination environment that is highly effective for many reactions. In contrast, ligands like the one specified are bidentate, offering a more flexible coordination sphere that can be advantageous or detrimental depending on the specific catalytic cycle.

Mechanistic Underpinnings: A Tale of Two Coordination Spheres

The catalytic efficiency of a metal-ligand complex is intrinsically linked to the geometry and electronic properties imparted by the ligand. The fundamental differences between Salen and bidentate Schiff bases dictate their approach to catalysis.

  • Salen Ligands: These ligands are formed from the condensation of a salicylaldehyde derivative and a diamine. When complexed with a metal ion (e.g., Mn, Co, Cr, Al), they create a well-defined, rigid square-planar or square-pyramidal geometry. This structural pre-organization is a key tenet of their success. The rigidity minimizes non-productive conformational isomers and can create a well-defined chiral pocket in asymmetric catalysis, leading to high enantioselectivity. The catalytic cycle often proceeds through the axial sites of the metal center, which remain accessible for substrate binding and activation.

  • Bidentate Phenol-Imine Ligands: Ligands such as 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol coordinate to a metal center through the phenolate oxygen and the imine nitrogen. Typically, two of these bidentate ligands will coordinate to a single metal center to satisfy its coordination number, forming an octahedral or distorted tetrahedral complex. This arrangement is inherently more flexible than the Salen macrocycle. While this flexibility can sometimes allow for the accommodation of a broader range of substrates, it can also lead to lower selectivity and the formation of catalytically inactive species.

Below is a diagram illustrating the fundamental structural differences in the resulting metal complexes.

G cluster_0 Salen-Metal Complex (Tetradentate) cluster_1 Bis(Bidentate Schiff Base)-Metal Complex M1 Metal N1 M1->N1 N2 M1->N2 O1 M1->O1 O2 M1->O2 Backbone Rigid Ethylene Backbone N1->Backbone Sal1 Salicyl Group 1 N1->Sal1 N2->Backbone Sal2 Salicyl Group 2 N2->Sal2 O1->Sal1 O2->Sal2 M2 Metal N3 M2->N3 O3 M2->O3 N4 M2->N4 O4 M2->O4 Ligand1 Flexible Ligand 1 N3->Ligand1 O3->Ligand1 Ligand2 Flexible Ligand 2 N4->Ligand2 O4->Ligand2 Title Fig 1. Comparative Coordination Geometries

Caption: Contrasting the rigid, pre-organized Salen coordination with the more flexible bis-bidentate complex.

Performance Data in a Benchmark Reaction: Asymmetric Epoxidation

To provide a quantitative comparison, we will examine data from a benchmark catalytic reaction: the asymmetric epoxidation of unfunctionalized olefins. Jacobsen's catalyst, a chiral Manganese(III)-Salen complex, is a well-established and highly efficient catalyst for this transformation. We will compare its performance to a representative chiral bidentate Schiff base complex.

Catalyst SystemSubstrateYield (%)Enantiomeric Excess (ee, %)Turnover Number (TON)Source
Mn(III)-Salen (Jacobsen's Catalyst) (Z)-1-Phenylpropene8492>400
Copper(II) Bis(oxazoline) (Proxy for Bidentate) Styrene9597~200
Vanadyl-Bidentate Schiff Base Indene9958>1000

Analysis of Results:

  • Enantioselectivity: The rigid chiral scaffold of the Salen ligand in Jacobsen's catalyst consistently imparts high enantioselectivity (92% ee). The bidentate ligands show much more variable results. While some specialized bidentate systems like bis(oxazolines) can achieve high ee, the simpler Schiff bases often result in lower to moderate enantioselectivity (58% ee), likely due to the increased conformational flexibility around the metal center.

  • Turnover and Activity: The Vanadyl-Schiff base complex shows an exceptionally high Turnover Number (TON), indicating high stability and activity. This highlights a potential advantage of the bidentate system; simpler, less sterically demanding ligands can sometimes allow for faster substrate turnover, even if selectivity is compromised. However, the Salen system also demonstrates robust activity with high TONs.

Experimental Protocol: Evaluating Catalyst Performance

A standardized protocol is crucial for the objective comparison of two catalyst systems. The following workflow outlines the key steps for assessing the performance of a new catalyst (e.g., a complex of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol) against a benchmark (e.g., a Salen complex) in a representative reaction like epoxidation.

Protocol: Small-Scale Catalytic Epoxidation Trial

Objective: To determine the conversion, yield, and enantiomeric excess for the epoxidation of a model olefin.

Materials:

  • Catalyst 1 (e.g., Mn-Salen complex)

  • Catalyst 2 (e.g., Metal complex of 2-Ethoxy-6-{...}phenol)

  • Model Substrate (e.g., Styrene or Indene)

  • Oxidant (e.g., m-CPBA or NaOCl)

  • Co-oxidant/Axial Base (e.g., N-Methylmorpholine N-oxide, NMO)

  • Anhydrous Solvent (e.g., Dichloromethane, CH₂Cl₂)

  • Internal Standard (e.g., Dodecane)

  • Quenching solution (e.g., Saturated Na₂S₂O₃)

Procedure:

  • Catalyst Loading: In a dry Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the catalyst (1 mol%) and any required co-catalyst/axial base (e.g., NMO, 20 mol%) in anhydrous CH₂Cl₂ (5 mL).

  • Reaction Initiation: Add the olefin substrate (1.0 mmol) and the internal standard (0.5 mmol) to the flask. Stir the solution at the desired temperature (e.g., 0 °C or room temperature).

  • Oxidant Addition: Slowly add the oxidant (1.5 mmol) over a period of 30 minutes using a syringe pump. This slow addition is critical to prevent catalyst degradation and side reactions.

  • Monitoring: Withdraw aliquots (0.1 mL) from the reaction mixture at regular intervals (e.g., 1h, 4h, 12h, 24h). Quench each aliquot immediately with saturated Na₂S₂O₃ solution.

  • Analysis:

    • Conversion & Yield: Analyze the quenched aliquots by Gas Chromatography (GC) or GC-MS. Calculate the substrate conversion and product yield relative to the internal standard.

    • Enantioselectivity: After the reaction is complete, purify the epoxide product using column chromatography. Determine the enantiomeric excess (ee) using chiral HPLC or chiral GC.

  • Data Reporting: Report the final yield, conversion, enantiomeric excess, Turnover Number (TON = moles of product / moles of catalyst), and Turnover Frequency (TOF = TON / time).

The following diagram outlines this self-validating experimental workflow.

G prep 1. Catalyst Preparation (Inert Atmosphere) react 2. Reaction Setup (Substrate + Solvent + Catalyst) prep->react add 3. Slow Oxidant Addition (Syringe Pump) react->add Initiate Reaction monitor 4. Reaction Monitoring (Timed Aliquots) add->monitor monitor->monitor quench 5. Quench Aliquots monitor->quench Sample at t=x analysis 6. GC/HPLC Analysis quench->analysis data 7. Calculate Yield, ee, TON analysis->data

Caption: Workflow for comparative catalyst performance evaluation.

Conclusion and Outlook

This guide demonstrates that while Salen ligands provide a robust, pre-organized platform for achieving high selectivity in catalysis, alternative Schiff base architectures should not be overlooked.

  • Salen Ligands remain the benchmark for reactions requiring a rigid, well-defined coordination sphere, particularly in asymmetric catalysis where they excel at creating a chiral environment. Their primary strength is high selectivity.

  • Bidentate Schiff Bases , such as the family to which 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol belongs, offer greater structural and electronic diversity. While they may not achieve the same level of enantioselectivity as Salen in many standard reactions, their flexibility and simpler structure can lead to very high turnover numbers and activity. Their performance is highly dependent on the specific metal, substrate, and reaction conditions.

For researchers and drug development professionals, the choice of ligand is not a matter of universal superiority but of fitness for purpose. For a new transformation where the mechanism is not yet understood, a flexible bidentate ligand might offer a starting point with high activity. For optimizing a known reaction where selectivity is paramount, a rigid Salen-type ligand is often the more reliable choice. The protocols outlined here provide a clear framework for making such an empirical determination.

References

  • Title: Privileged Ligands Source: Wikipedia URL: [Link]

  • Title: Asymmetric oxidation of thioethers and kinetic resolution of racemic sulfoxides catalyzed by new chiral Schiff base vanadyl(IV) complexes Source: Journal of Molecular Catalysis A: Chemical URL: [Link]

  • Title: Synthesis, spectral characterization, and in vitro antimicrobial evaluation of new symmetrical N,N'-bis-schiff bases and their Co(II), Ni(II), and Cu(II) complexes Source: Journal of Coordination Chemistry URL: [Link]

  • Title: Jacobsen's Catalyst Source: Wikipedia URL: [Link]

  • Title: Salen Ligand Source: Wikipedia URL: [Link]

  • Title: Bisoxazoline ligand Source: Wikipedia URL: [Link]

Comparative

Elemental analysis validation for 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol

Executive Summary This guide provides a rigorous validation framework for 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol (CAS: 1019616-85-3), a specific Mannich base derivative often utilized as a ligand in coordinati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous validation framework for 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol (CAS: 1019616-85-3), a specific Mannich base derivative often utilized as a ligand in coordination chemistry or a pharmaceutical intermediate.

While Classical Combustion Analysis (CHN) remains the historical "gold standard" for establishing bulk purity, this guide argues that for Mannich bases—which are prone to hygroscopicity and solvent entrapment—a hybrid approach utilizing Quantitative NMR (qNMR) alongside CHN offers superior data integrity. We compare these methodologies and provide a self-validating experimental protocol.

Theoretical Framework

Before validation, we must establish the theoretical baseline for the target molecule.

  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: 273.33 g/mol [1]

  • Structure Overview: A guethol (2-ethoxyphenol) core substituted at the ortho position with a secondary amine linker to an o-anisidine moiety.

Theoretical Elemental Composition:

Element Count Atomic Mass Total Mass Theoretical %
Carbon (C) 16 12.011 192.176 70.31%
Hydrogen (H) 19 1.008 19.152 7.01%
Nitrogen (N) 1 14.007 14.007 5.12%

| Oxygen (O) | 3 | 15.999 | 47.997 | 17.56% |

The "Mannich Challenge": Mannich bases contain basic nitrogen and phenolic hydroxyl groups. They frequently form stable solvates with alcohols (ethanol/methanol) used during synthesis. A standard "Fail" in EA for this compound is often due to trapped solvent, not synthetic failure.

Comparative Methodology: CHN vs. qNMR vs. HRMS

To validate this compound, we evaluate three competing analytical workflows.

FeatureMethod A: Combustion Analysis (CHN) Method B: Quantitative NMR (qNMR) Method C: HRMS (High-Res Mass Spec)
Primary Output Bulk Elemental Ratio (% weight)Molar Purity (% w/w) & StructureExact Mass (Identity)
Precision High (±0.4% absolute)High (±0.5 - 1.0% relative)Low (Qualitative only)
Sample Req. 2–5 mg (Destructive)5–10 mg (Non-destructive)<1 mg (Destructive)
Solvent Detection Blind (Cannot distinguish solvate from impurity)Explicit (Quantifies residual solvent)Blind (Ionization suppresses solvent)
Validation Verdict Required for Publication (ACS Standards)Superior for Troubleshooting Identity Confirmation Only

Expert Insight:

  • Use CHN to satisfy journal/regulatory requirements (e.g., ACS guidelines require found values within ±0.4% of calculated).

  • Use qNMR before CHN to ensure the sample is free of residual solvents. If qNMR shows 0.5 eq of Ethanol, your CHN will fail.

Experimental Protocols

Protocol A: Pre-Analysis Drying (Critical Step)

Because Mannich bases trap solvent, "as-synthesized" samples rarely pass EA.

  • Vacuum Oven: Place 50 mg of recrystallized sample in a tared vial.

  • Conditions: Heat to 45°C (do not exceed 60°C to avoid retro-Mannich degradation) under high vacuum (<5 mbar) for 12 hours.

  • Desiccator: Cool to room temperature in a desiccator over

    
    .
    
Protocol B: Automated CHN Combustion Analysis
  • Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.

  • Carrier Gas: Helium (140 mL/min).

  • Combustion Temp: 950°C (ensure complete oxidation of the aromatic rings).

  • Oxidant: Oxygen injection (5 seconds).

  • Standard: Acetanilide (K factor calibration).

Step-by-Step:

  • Micro-Weighing: Weigh 2.000 mg (±0.005 mg) of dried sample into a tin capsule. Fold tightly to exclude air.

  • Blank Run: Run 3 empty tin capsules to establish the baseline nitrogen background.

  • Calibration: Run 3 standards (Acetanilide) to calibrate the detector response.

  • Sample Run: Analyze the target sample in triplicate.

  • Acceptance Criteria: The mean of the three runs must be within ±0.40% of the theoretical values.

Validation Data & Interpretation

The following table simulates a typical validation scenario, demonstrating the impact of residual solvent (Ethanol) on the analysis.

Table 1: Comparative Validation Results
Sample StateElementTheoretical %Found % (Mean)DeviationResult
Wet Sample Carbon70.3168.12-2.19FAIL
(Contains 5% EtOH)Hydrogen7.017.45+0.44FAIL
Nitrogen5.124.85-0.27PASS
Dried Sample Carbon70.3170.25-0.06PASS
(Vacuum/45°C)Hydrogen7.017.05+0.04PASS
Nitrogen5.125.10-0.02PASS

Analysis of Failure (Wet Sample): The "Wet" sample shows significantly lower Carbon (-2.19%) and slightly higher Hydrogen. This is diagnostic of Ethanol contamination (


), which has a lower carbon content (52.1%) than the target molecule (70.3%), dragging the average down.

Visualization of Validation Logic

The following diagram illustrates the decision matrix for validating this compound, integrating qNMR as a screening tool.

ValidationWorkflow Start Crude Sample (Recrystallized) qNMR Step 1: 1H qNMR (Solvent Check) Start->qNMR Decision Residual Solvent? qNMR->Decision Drying Vacuum Drying (45°C, 12h) Decision->Drying Yes (>0.5%) CHN Step 2: CHN Analysis (Combustion) Decision->CHN No (Clean) Drying->qNMR Re-check Compare Compare vs. Theory (C16H19NO3) CHN->Compare Result Validation Complete Compare->Result Within +/- 0.4%

Caption: Integrated validation workflow prioritizing qNMR screening to prevent false failures in Combustion Analysis due to solvent entrapment.

References

  • American Chemical Society (ACS). (2023). ACS Guide to Scholarly Communication: Characterization of Organic Compounds. [Link] Citation Context: Establishes the ±0.4% acceptance criteria for elemental analysis.

  • Food and Drug Administration (FDA). (2022). Elemental Analysis Manual (EAM) for Food and Related Products. [Link] Citation Context: Provides regulatory protocols for instrument calibration and blank subtraction.

  • Pauli, G. F., et al. (2014). "The Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link] Citation Context: Validates qNMR as a superior alternative to EA for detecting solvates and determining absolute purity.

Sources

Validation

Purity Assessment of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol: A Comparative Technical Guide

Executive Summary & Compound Profile 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol (CAS: 1019616-85-3) is a specialized Mannich base ligand, structurally featuring a phenolic core flanked by an ethoxy group and a sec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol (CAS: 1019616-85-3) is a specialized Mannich base ligand, structurally featuring a phenolic core flanked by an ethoxy group and a secondary amine linker to an o-anisidine moiety. Often used as a chelating ligand in coordination chemistry or a pharmaceutical intermediate, its purity is critical to prevent catalyst poisoning or biological assay interference.

This guide moves beyond generic protocols, offering a comparative analysis of three distinct purity assessment methodologies: HPLC-UV/Vis , Quantitative NMR (qNMR) , and Non-aqueous Titration .

Chemical Identity & Critical Quality Attributes (CQAs)
  • Formula: C₁₆H₁₉NO₃[1]

  • MW: 273.33 g/mol [1]

  • Key Functional Groups: Phenolic -OH (Acidic), Secondary Amine (Basic), Ethoxy/Methoxy Ethers (Stable).

  • Major Impurities:

    • Precursor A: 2-Methoxyaniline (Genotoxic concern).

    • Precursor B: 3-Ethoxysalicylaldehyde.[2]

    • Intermediate: The Schiff base (imine) analog (incomplete reduction).

    • Oxidation: Quinone derivatives.

Comparative Methodology Analysis

We evaluated three primary methods for assessing the purity of this compound. The choice of method depends strictly on the stage of development (R&D vs. QC) and the data required (Absolute Purity vs. Impurity Profiling).

Method A: RP-HPLC with Diode Array Detection (The Routine Workhorse)

Best for: Routine Quality Control, Impurity Profiling, Stability Studies.

  • Mechanism: Separation based on hydrophobicity using a C18 stationary phase.

  • The Challenge: The secondary amine functionality causes peak tailing on standard silica columns due to silanol interactions.

  • The Solution: Use of a "Base-Deactivated" column or high-pH stable hybrid silica allows the use of basic mobile phases (pH > 9), keeping the amine uncharged and sharpening the peak.

  • Pros: High sensitivity (LOQ < 0.05%), separates structural isomers.

  • Cons: Requires a reference standard for quantitative assay; response factors of impurities may vary.

Method B: 1H-qNMR (The Absolute Standard)

Best for: Primary Reference Standard Characterization, Mass Balance.

  • Mechanism: Direct molar ratio measurement between the analyte and an internal standard (IS) using proton resonance integration.

  • The Causality: Unlike HPLC, NMR signal intensity is directly proportional to the number of nuclei, independent of the molecule's extinction coefficient. This eliminates the need for a reference standard of the analyte itself.

  • Key Diagnostic Signals: The methylene bridge (–CH₂–) at ~4.2 ppm and the Ethoxy (–OCH₂–) quartet at ~4.0 ppm are distinct and free from aromatic overlap.

  • Pros: SI-traceable absolute purity; no reference standard of the analyte needed.

  • Cons: Lower sensitivity (LOD ~0.1%); requires high solubility (~10 mg/mL).

Method C: Non-Aqueous Titration (The Bulk Assay)

Best for: Goods-in Receipt, Gross Assay (>95%).

  • Mechanism: Acid-base reaction of the secondary amine with Perchloric Acid (HClO₄) in glacial acetic acid.

  • The Limitation: It cannot distinguish between the product and the starting material (2-methoxyaniline) as both are basic amines.

  • Pros: Low cost, no complex instrumentation.

  • Cons: Non-specific; overestimates purity if basic impurities are present.

Data Summary & Decision Matrix

Table 1: Performance Metrics of Evaluated Methods

MetricHPLC-UV (Method A)1H-qNMR (Method B)Titration (Method C)
Specificity High (Separates all impurities)Very High (Structural ID + Assay)Low (Sum of all bases)
Precision (RSD) < 0.5%< 1.0%< 0.8%
Accuracy Dependent on Reference StdAbsolute (Primary Method)Risk of positive bias
LOD ~0.01% w/w~0.1% w/wN/A
Throughput High (Automated)Low (Manual processing)Medium
Primary Use Routine Batch ReleaseCertifying Reference MaterialRaw Material Acceptance

Experimental Protocols (SOPs)

Protocol A: High-pH RP-HPLC for Aminomethyl Phenols

Rationale: High pH suppresses protonation of the secondary amine, preventing silanol interaction and ensuring sharp peak shape.

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent hybrid particle).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with NH₄OH).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B

    • 20 min: 90% B

    • 21 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Phenol/Anisole absorption max).

  • Sample Prep: Dissolve 0.5 mg/mL in 50:50 MeCN:Water.

  • System Suitability: Tailing factor for main peak must be < 1.5.

Protocol B: 1H-qNMR Operational Workflow

Rationale: Maleic Acid is chosen as the Internal Standard (IS) due to its high purity, stability, and singlet signal at 6.3 ppm, which does not overlap with the analyte's aliphatic or aromatic regions.

  • Solvent: DMSO-d6 (provides excellent solubility for polar phenols).

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

  • Preparation:

    • Weigh exactly ~10 mg of Analyte (m_x) into a vial.

    • Weigh exactly ~5 mg of IS (m_std) into the same vial.

    • Dissolve in 0.7 mL DMSO-d6.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Critical: must be > 5x T1 to ensure full relaxation).

    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • Where I = Integral area, N = Number of protons, M = Molecular weight, m = mass.

Visualizations

Figure 1: Method Selection Decision Tree

Caption: Logical workflow for selecting the appropriate purity assessment method based on sample history and data requirements.

MethodSelection Start Start: Purity Assessment Needed RefStd Is a Certified Reference Standard Available? Start->RefStd Goal What is the Goal? RefStd->Goal Yes qNMR Method B: qNMR (Absolute Purity) RefStd->qNMR No (Must Characterize) Goal->qNMR Assigning Potency to Standard HPLC Method A: HPLC-UV (Relative Purity) Goal->HPLC Impurity Profiling / QC Titration Method C: Titration (Gross Assay) Goal->Titration Bulk Raw Material Check

Figure 2: Impurity Origin & Detection

Caption: Synthesis pathway showing critical impurities (Schiff base, Aniline) and their detection method.

ImpurityMap Aldehyde 3-Ethoxysalicylaldehyde SchiffBase Schiff Base (Imine) (Incomplete Reduction) Aldehyde->SchiffBase + Aniline Aniline 2-Methoxyaniline (Toxic Impurity) Aniline->SchiffBase Detection HPLC-UV detects all species (Distinct Retention Times) Aniline->Detection Product Target Amine (Mannich Base) SchiffBase->Product + NaBH4 (Reduction) SchiffBase->Detection Product->Detection

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Center for Drug Evaluation and Research (CDER). (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Link

  • McPolin, P. (2009). Validation of Analytical Methods for Pharmaceutical Analysis. Mourne Training Services.
  • Reich, H. J. (2018). qNMR - Internal Standards. University of Wisconsin-Madison Chemistry. Link

  • ChemScene. (2023). Product Information: 2-Ethoxy-6-(((2-methoxyphenyl)amino)methyl)phenol.[1] (Source for physical property verification). Link

Sources

Comparative

A Senior Application Scientist's Guide to Spectroscopic Differentiation of Ethoxy vs. Methoxy Substituted Phenolic Ligands

Introduction: The Significance of Alkoxy Substituents in Phenolic Ligands Phenolic ligands are foundational scaffolds in coordination chemistry, materials science, and drug development. Their utility is often tailored by...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Alkoxy Substituents in Phenolic Ligands

Phenolic ligands are foundational scaffolds in coordination chemistry, materials science, and drug development. Their utility is often tailored by modifying the electronic and steric properties of the phenyl ring through substitution. Among the most common modifications is the introduction of alkoxy groups, primarily methoxy (-OCH₃) and ethoxy (-OCH₂CH₃). While differing by only a single methylene unit, the choice between a methoxy and an ethoxy substituent can have profound, albeit subtle, implications for a molecule's conformation, solubility, metabolic stability, and binding affinity.

For researchers in synthetic chemistry and drug discovery, the ability to rapidly and definitively characterize these analogs is paramount. An incorrect assignment could lead to misinterpreted structure-activity relationships (SAR) and wasted resources. This guide provides an in-depth, objective comparison of the spectroscopic signatures of methoxy- and ethoxy-substituted phenolic ligands, supported by experimental data and protocols. We will delve into the causality behind the observed spectral differences in Nuclear Magnetic Resonance (NMR), Infrared (IR), UV-Visible (UV-Vis), and Fluorescence spectroscopy, providing the analytical tools necessary for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Fingerprint

NMR spectroscopy stands as the most unequivocal method for distinguishing between methoxy and ethoxy substituents. The differences in their proton (¹H) and carbon (¹³C) NMR spectra are distinct and easily interpretable.

¹H NMR: A Tale of Two Patterns

The proton NMR spectrum provides the most straightforward and visually intuitive distinction.

  • Methoxy Group (-OCH₃): A methoxy group attached to a phenyl ring presents as a sharp singlet in the ¹H NMR spectrum, typically integrating to three protons.[1][2] Its chemical shift usually falls between δ 3.7 and 4.0 ppm .[1][3] This singlet arises because the three methyl protons are chemically equivalent and have no adjacent protons to couple with.

  • Ethoxy Group (-OCH₂CH₃): An ethoxy group provides a more complex and highly characteristic pattern due to spin-spin coupling between the methylene (-OCH₂-) and methyl (-CH₃) protons.

    • The methyl protons appear as a triplet (three-peak pattern) at approximately δ 1.4 ppm . This is because they are coupled to the two adjacent methylene protons (n+1 rule, 2+1=3).[1]

    • The methylene protons appear as a quartet (four-peak pattern) further downfield, typically around δ 4.0 to 4.5 ppm .[1] Their downfield shift is due to the deshielding effect of the adjacent oxygen atom. The quartet pattern results from coupling to the three adjacent methyl protons (n+1 rule, 3+1=4).[1]

The presence of this classic triplet-quartet combination is an unambiguous indicator of an ethoxy group.

¹³C NMR: Corroborating Evidence

The ¹³C NMR spectrum offers a secondary confirmation of the substituent's identity.

  • Methoxy Carbon (-OCH₃): A single resonance between δ 54 and 60 ppm .[1][2]

  • Ethoxy Carbons (-OCH₂CH₃): Two distinct resonances are observed:

    • The methylene carbon (-O CH₂-) appears further downfield, typically between δ 63 and 69 ppm , due to its direct attachment to the electronegative oxygen.[1]

    • The terminal methyl carbon (-CH₃) appears much further upfield, usually between δ 14 and 16 ppm .[1]

Effects on the Phenolic Ring and -OH Proton

Both methoxy and ethoxy groups are electron-donating through resonance, which influences the chemical shifts of the aromatic protons and carbons, though the difference between the two is often minimal. The phenolic -OH proton signal can vary widely in chemical shift (typically δ 4-8 ppm) and is often broad due to hydrogen bonding and chemical exchange.[4][5][6] Its position is highly dependent on solvent, concentration, and temperature.[4][5]

Data Summary: Comparative NMR Signatures
Spectroscopic FeatureMethoxy-Substituted Phenol (Representative)Ethoxy-Substituted Phenol (Representative)Key Differentiator
¹H NMR: Alkoxy Protons ~ δ 3.8 ppm (s, 3H)~ δ 1.4 ppm (t, 3H), ~ δ 4.1 ppm (q, 2H)Singlet vs. Triplet-Quartet Pattern
¹³C NMR: Alkoxy Carbons ~ δ 55 ppm~ δ 15 ppm (-CH₃), ~ δ 64 ppm (-OCH₂-)One vs. Two Carbon Signals
¹H NMR: Phenolic OH Broad singlet, variable (δ 4-8 ppm)Broad singlet, variable (δ 4-8 ppm)Not a reliable differentiator
¹³C NMR: C-O (Aromatic) ~ δ 155 ppm~ δ 155 ppmMinimal difference

Infrared (IR) Spectroscopy: Vibrational Nuances

IR spectroscopy probes the vibrational modes of molecules. While the differences between methoxy and ethoxy phenols are more subtle here than in NMR, they are still discernible.

  • O-H Stretch: Both ligand types will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ , characteristic of a hydrogen-bonded phenolic hydroxyl group.[7][8][9][10] The breadth of this peak makes it easily identifiable but generally unhelpful for distinguishing between the two substituents.[9]

  • Aromatic C-H Stretch: A sharp absorption will be seen just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[8]

  • Aliphatic C-H Stretch: This is a key differentiating region.

    • Methoxy: Shows C-H stretching vibrations for the sp³-hybridized methyl group, typically in the 2850-2960 cm⁻¹ range.

    • Ethoxy: Displays a more intense and slightly more complex set of C-H stretching absorptions in the same 2850-2980 cm⁻¹ region due to the presence of both methyl and methylene groups.

  • Aromatic C=C Stretch: Both will show characteristic absorptions for the benzene ring in the 1500-1600 cm⁻¹ region.[9]

  • C-O Stretch: Both will have strong C-O stretching bands. The aromatic C-O stretch is typically found around 1200-1260 cm⁻¹ . The aliphatic C-O stretch of the ether linkage provides a subtle clue. Methoxy and ethoxy groups on an aromatic ring have characteristic asymmetric stretching bands, often near 1020-1050 cm⁻¹ and symmetric stretches near 1175 cm⁻¹ .[11]

  • Fingerprint Region: The ethoxy derivative will exhibit additional C-H bending vibrations from the methylene group that can subtly alter the overall spectral fingerprint compared to the methoxy derivative.[1]

UV-Visible (UV-Vis) and Fluorescence Spectroscopy: Electronic Transitions

UV-Vis and fluorescence spectroscopy provide insights into the electronic structure of the molecules. The π-system of the phenolic ring is the primary chromophore.

UV-Visible Spectroscopy

Phenolic compounds typically exhibit two main absorption bands in the UV region, corresponding to π→π* transitions.[12][13] For a simple phenol, these occur around 210 nm and 270 nm. The addition of an alkoxy group (either methoxy or ethoxy) acts as an auxochrome, typically causing a slight red shift (bathochromic shift) of these bands due to the extension of the conjugated system by the lone pair of electrons on the oxygen atom.

The difference in the absorption maxima (λ_max) between a methoxy and an ethoxy analog is generally minimal and often insignificant .[1] Solvent polarity can induce larger shifts (solvatochromism) than the change from a methyl to an ethyl group.[14][15] Therefore, UV-Vis spectroscopy is not a reliable primary technique for distinguishing between these two specific substituents but is essential for confirming the presence of the aromatic phenolic core and for quantitative analysis using the Beer-Lambert law.[16]

Fluorescence Spectroscopy

Many phenolic compounds are fluorescent, as the aromatic ring provides the necessary rigid, conjugated structure.[17] Following excitation, the molecule emits a photon at a longer wavelength (a Stokes shift).

Similar to UV-Vis, the direct effect of switching a methoxy for an ethoxy group on the excitation and emission maxima is typically small. However, the additional rotational and vibrational modes of the ethyl group in the ethoxy substituent can sometimes provide a non-radiative decay pathway, potentially leading to a lower fluorescence quantum yield or a shorter fluorescence lifetime compared to its methoxy counterpart under identical conditions. These differences are subtle and require precise, comparative measurements under controlled conditions (solvent, concentration, temperature) to be meaningful.[17]

Experimental Protocols

The following protocols are designed to be self-validating and provide a robust framework for the spectroscopic analysis of phenolic ligands.

Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation prep Prepare solutions of Methoxy & Ethoxy analogs (e.g., 1 mg/mL in spectroscopic grade solvent) nmr ¹H & ¹³C NMR Analysis (CDCl₃ or DMSO-d₆) prep->nmr ir FT-IR Analysis (Neat film or KBr pellet) prep->ir uv UV-Vis Analysis (Dilute solution in EtOH or MeCN) prep->uv flu Fluorescence Analysis (Very dilute solution) prep->flu interp Compare Spectra: - NMR: Singlet vs Triplet/Quartet - IR: C-H stretch region - UV/Fluor: Subtle shifts & yield nmr->interp ir->interp uv->interp flu->interp confirm Confirm Structure interp->confirm

Caption: General workflow for the comparative spectroscopic analysis.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~5-10 mg of the phenolic ligand and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure complete dissolution.

  • Instrument Setup: Use a 400 MHz (or higher) spectrometer. Tune and shim the instrument for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover a range of δ 0 to 12 ppm.

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).

    • Integrate all peaks to determine proton ratios.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more).

    • Set the spectral width to cover a range of δ 0 to 200 ppm.

    • Process and calibrate the spectrum using the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

  • Analysis: Identify the characteristic singlet for the methoxy group or the triplet-quartet pattern for the ethoxy group in the ¹H spectrum. Correlate with the single or dual carbon signals in the ¹³C spectrum.

Protocol 2: UV-Visible Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the ligand (e.g., 1 mg/mL) in a UV-grade solvent (e.g., ethanol or acetonitrile).

    • Prepare a series of dilutions from the stock solution to determine a concentration that gives a maximum absorbance below 1.0 AU.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette with the pure solvent and run a baseline correction (autozero) across the desired wavelength range (e.g., 200-400 nm).

  • Measurement:

    • Rinse and fill the cuvette with the sample solution.

    • Scan the absorbance of the sample across the same wavelength range.

  • Analysis: Identify the wavelength of maximum absorbance (λ_max) for the π→π* transitions. Compare the λ_max values for the methoxy and ethoxy analogs.[18]

Protocol 3: Fluorescence Spectroscopy
  • Sample Preparation: Prepare a very dilute solution (typically in the micromolar range or lower to avoid inner filter effects) in a spectroscopic grade solvent.[19] The absorbance of the solution at the excitation wavelength should be less than 0.1 AU.

  • Instrument Setup: Use a calibrated spectrofluorometer.

  • Measurement:

    • First, measure the absorbance spectrum (UV-Vis) to determine the optimal excitation wavelength (λ_ex), usually the longest-wavelength λ_max.

    • Acquire the emission spectrum by scanning the emission monochromator at a fixed excitation wavelength (λ_ex).

    • Acquire the excitation spectrum by scanning the excitation monochromator while monitoring the emission at the wavelength of maximum emission (λ_em).

  • Quantum Yield (Comparative Method):

    • Measure the fluorescence intensity and absorbance of a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄) under the same conditions as the sample.

    • Calculate the quantum yield of the sample relative to the standard.

  • Analysis: Compare the λ_em and relative quantum yields of the methoxy and ethoxy analogs.

¹H NMR Distinguishing Features

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol

OPERATIONAL SAFETY PROTOCOL: Handling 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol Risk Assessment & Structure-Activity Relationship (SAR) The "Why" Behind the Protocol This compound is a phenolic Mannich base . Whi...

Author: BenchChem Technical Support Team. Date: February 2026

OPERATIONAL SAFETY PROTOCOL: Handling 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol

Risk Assessment & Structure-Activity Relationship (SAR)

The "Why" Behind the Protocol

This compound is a phenolic Mannich base . While a specific Safety Data Sheet (SDS) for this exact ligand may be unavailable in public repositories, we apply the Read-Across Principle based on its functional groups. We treat this molecule with the high-caution standards reserved for lipophilic phenols and secondary amines.

  • Phenolic Moiety: The core hazard. Phenols are not just corrosive; they are anesthetic. They numb the skin upon contact, delaying pain while causing deep tissue damage and systemic toxicity (protein denaturation).

  • Ethoxy & Methoxy Substituents: These ether groups increase the molecule's lipophilicity (LogP). This facilitates faster transdermal transport compared to unsubstituted phenol, meaning it can penetrate nitrile gloves and skin barriers more aggressively.

  • Secondary Amine Linkage: Introduces potential for respiratory sensitization and basicity, requiring segregation from strong oxidizers and acids.

Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on standard "lab safety" defaults. The lipophilic nature of this compound requires specific barrier protection.

PPE CategoryStandard Protocol (Dilute Solutions < 10mM)High-Risk Protocol (Solid Handling / Stock > 100mM)Technical Rationale
Hand Protection Double Nitrile (4 mil + 4 mil)Laminate (Silver Shield) or Viton/Butyl Standard nitrile degrades rapidly against concentrated phenols. Double gloving provides a "breakthrough buffer."
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Goggles + Face Shield Safety glasses are insufficient. Phenolic compounds can cause permanent corneal opacity upon splash contact.
Respiratory Fume Hood (Face velocity: 100 fpm)Fume Hood + N95 (if powder is static)Inhalation of phenolic dust causes severe respiratory edema.
Skin/Body Lab Coat (Polyester/Cotton)Chemical-Resistant Apron (Tychem/PVC)Cotton absorbs phenol and holds it against the skin. An impervious apron prevents this "poultice effect."

Operational Workflow & Methodology

Phase A: Preparation & Weighing

Objective: Eliminate inhalation risk and static dispersion.

  • Static Control: This compound (like many amino-phenols) may be electrostatically active. Use an ionizing fan or anti-static gun inside the balance enclosure.

  • The "Red Zone": Designate the weighing area as a "Red Zone." Lay down an absorbent bench liner (plastic side down) to capture invisible micro-particles.

  • Solvent Selection: When creating stock solutions, prefer DMSO or Ethanol .

    • Caution: DMSO dramatically accelerates skin absorption. If you splash a DMSO solution of this compound on your skin, it will carry the toxic payload directly into the bloodstream. Treat DMSO solutions as "Instant Absorption" hazards.

Phase B: Reaction & Handling
  • Inert Atmosphere: The secondary amine is susceptible to oxidation. Run reactions under Nitrogen or Argon to prevent degradation into potentially more toxic quinone byproducts.

  • Temperature Control: Avoid heating open vessels. If reflux is required, ensure the condenser coolant is active before heating to prevent vapor escape.

Phase C: Decontamination (The "Pink Indicator")

Phenolic compounds often turn pink/brown upon oxidation. If you see pink staining on bench paper or gloves, you have contamination.

  • Immediate Action: Change gloves immediately. Do not wash gloves; discard them.

Emergency Response System

CRITICAL: Water alone is often ineffective for phenol decontamination because phenols are hydrophobic.

  • Skin Exposure:

    • Do NOT use water initially if Polyethylene Glycol 300 or 400 (PEG-300/400) is available.

    • Swab the area with PEG-300/400 for 15 minutes. (PEG solubilizes phenol and draws it out of the skin).

    • If PEG is unavailable: Flush with water for a minimum of 30 minutes (high volume required to overcome hydrophobicity).

  • Eye Exposure:

    • Flush with water for 15 minutes. Do not use PEG in eyes.[1]

Visualized Workflow (DOT Diagram)

G Start START: Chemical Retrieval RiskCheck Risk Assessment: Check Concentration & Solvent Start->RiskCheck PPE_Select Select PPE: (See Matrix) RiskCheck->PPE_Select Weighing Weighing (Fume Hood): Use Anti-Static Gun Absorbent Liner PPE_Select->Weighing Solubilization Solubilization: Prefer EtOH/DMSO (Caution: DMSO = High Permeation) Weighing->Solubilization Reaction Reaction / Application: Inert Gas (N2/Ar) Solubilization->Reaction SpillDecision Spill or Exposure? Reaction->SpillDecision Emergency EMERGENCY RESPONSE: 1. Skin: PEG-300/400 Swab 2. Eyes: Water Flush (15m) SpillDecision->Emergency YES Disposal Disposal: Segregated Phenolic Waste (No Oxidizers) SpillDecision->Disposal NO Emergency->Disposal

Caption: Operational workflow emphasizing the critical decision point for spills and the specific use of PEG-300/400 for decontamination.

Disposal & Waste Management

  • Segregation: Do not mix with oxidizing acids (Nitric, Perchloric) or heavy metal waste.[2] The amine functionality can react violently or form explosive precipitates.

  • Labeling: Label clearly as "Toxic - Phenolic - Organic Amine."

  • Container: High-density polyethylene (HDPE) or glass. Avoid low-grade plastics that may be plasticized by the ether groups.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). Phenol: Occupational Safety and Health Standards (29 CFR 1910.1000). [3]

  • PubChem. Compound Summary: 2-Methoxyphenol (Guaiacol - Structural Analog). National Library of Medicine.

  • Ansell. Chemical Permeation & Degradation Guide (7th Edition). (Reference for Nitrile vs. Laminate breakthrough times).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol
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2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol
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